Triphenylacetic acid
Description
Properties
IUPAC Name |
2,2,2-triphenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGAPKNVCQNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208204 | |
| Record name | Triphenylacetic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-91-5 | |
| Record name | Triphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triphenylacetic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylacetic acid | |
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| Record name | Triphenylacetic acid | |
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| Record name | Triphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.978 | |
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| Record name | TRIPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMG3VF7EBL | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
triphenylacetic acid synthesis via grignard reaction
An In-depth Technical Guide to the Synthesis of Triphenylacetic Acid via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic chemistry, providing a powerful method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the reaction of an alkyl or aryl magnesium halide (the Grignard reagent) with an electrophile.[1][2] One of its significant applications is the synthesis of carboxylic acids through the carboxylation of a Grignard reagent with carbon dioxide.
This technical guide provides a comprehensive overview of the synthesis of this compound. This process involves the formation of a triphenylmethylmagnesium halide Grignard reagent from triphenylmethyl chloride (trityl chloride), followed by its reaction with carbon dioxide (in the form of dry ice) and subsequent acidic workup. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, reaction mechanisms, and quantitative data.
Reaction Mechanism and Workflow
The synthesis proceeds in three primary stages:
-
Formation of the Grignard Reagent : Triphenylmethyl chloride reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form triphenylmethylmagnesium chloride.[3][4] This step is critical and highly sensitive to moisture.
-
Carboxylation : The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This is typically achieved by pouring the Grignard solution over crushed dry ice.
-
Acidic Workup : The resulting magnesium carboxylate salt is protonated with a dilute acid (such as sulfuric or hydrochloric acid) to yield the final product, this compound.[2][5]
Reaction Mechanism Diagram
Caption: Reaction mechanism for this compound synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for Grignard synthesis.
Experimental Protocol
This protocol details the synthesis of this compound from triphenylmethyl chloride.
Materials and Reagents:
-
Triphenylmethyl chloride (Trityl chloride, (C₆H₅)₃CCl)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
Dry ice (solid CO₂)
-
Sulfuric acid (H₂SO₄), 2M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Petroleum ether or ligroin (for recrystallization)
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Separatory funnel
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Drying tube (filled with CaCl₂)
Procedure:
Part 1: Preparation of Triphenylmethylmagnesium Chloride
-
Glassware Preparation : All glassware must be scrupulously dried to prevent moisture from interfering with the reaction.[6] Wash glassware, rinse with acetone, and dry in an oven overnight.[6] Assemble the apparatus (round-bottom flask, condenser, dropping funnel) while hot and allow it to cool to room temperature under a dry atmosphere (e.g., protected by a drying tube).
-
Initiation : Place magnesium turnings into the round-bottom flask. Add a single small crystal of iodine, which helps to activate the magnesium surface.[3][7]
-
Reagent Addition : In the dropping funnel, prepare a solution of triphenylmethyl chloride in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or by crushing the magnesium with a dry stirring rod.[3] A successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[7]
-
Reflux : Once the reaction has started, slowly add the remaining triphenylmethyl chloride solution from the dropping funnel at a rate that maintains a gentle reflux.[7] If the reaction becomes too vigorous, cool the flask with an ice bath. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.
Part 2: Carboxylation and Workup
-
Carboxylation : In a separate large beaker, place a generous amount of crushed dry ice. Slowly pour the prepared Grignard reagent solution over the dry ice with gentle swirling. The Grignard reagent will react with the solid carbon dioxide.
-
Hydrolysis : Allow the excess dry ice to sublime. Slowly and carefully add 2M sulfuric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[8][9] This step is exothermic and should be performed in an ice bath.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether.[10] Combine all organic layers.
-
Washing : Wash the combined organic layer with water and then with a saturated brine solution to remove residual acid and inorganic salts.[6]
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6] Filter to remove the drying agent and evaporate the solvent using a rotary evaporator or a steam bath to obtain the crude this compound.
Part 3: Purification
-
Recrystallization : Purify the crude product by recrystallization. A suitable solvent system can be a mixture of a high-boiling petroleum ether and a more polar solvent. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[5] Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).
Quantitative Data
The following table provides representative quantities and expected outcomes for the synthesis. Actual yields may vary depending on experimental conditions, particularly the exclusion of moisture.
| Parameter | Value | Source/Rationale |
| Reactants | ||
| Triphenylmethyl chloride | 10.0 g (35.8 mmol) | Stoichiometric starting point.[11] |
| Magnesium Turnings | 1.0 g (41.1 mmol) | A slight excess is used to ensure complete reaction of the halide.[7] |
| Anhydrous Diethyl Ether | 100 mL | Common solvent for Grignard reactions, used to dissolve reactants.[3] |
| Dry Ice | ~50 g | A large excess is used to ensure complete carboxylation. |
| 2M Sulfuric Acid | ~75 mL | Sufficient amount for hydrolysis and quenching unreacted magnesium.[10] |
| Reaction Conditions | ||
| Reaction Temperature | 35-40 °C (Refluxing Ether) | Standard condition for Grignard reagent formation in diethyl ether.[12] |
| Reaction Time | 1-2 hours | Typical duration for Grignard formation and subsequent carboxylation. |
| Product | ||
| Theoretical Yield | 10.3 g | Based on the stoichiometry from triphenylmethyl chloride. |
| Expected Yield | 30-75% | Grignard reaction yields can be variable, highly dependent on anhydrous conditions.[9][12][13] |
| Appearance | White solid | Expected appearance of pure this compound.[14] |
| Melting Point | 269-272 °C | Literature value for this compound. |
Potential Problems and Side Reactions
-
Moisture Contamination : Grignard reagents are strong bases and will be quenched by any protic solvent, including water from the atmosphere or wet glassware.[2][8] This reduces the yield significantly.
-
Reaction Initiation Failure : The magnesium surface is often coated with a layer of magnesium oxide, which can prevent the reaction from starting.[8] Activation with iodine, crushing the magnesium, or adding a small amount of a more reactive halide can help initiate the reaction.[3]
-
Dimer Formation (Gomberg's Dimer) : Trityl radicals can form during the reaction and couple to produce a dimer, hexaphenylethane, or related structures.[11] This is a known side reaction for trityl compounds.
References
- 1. Topics in Organic Chemistry: Grignard Reagents - Reactions, Mechanism, and Handling Procedures [chemistrywithdrsantosh.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. adichemistry.com [adichemistry.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. rsc.org [rsc.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]
- 12. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 13. odinity.com [odinity.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Formation of Triphenylacetic Acid from Triphenylchloromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predominant mechanism for the synthesis of triphenylacetic acid from triphenylchloromethane. The primary focus is on the Grignard reaction pathway, a robust and well-documented method for this transformation. This document elucidates the mechanistic steps involved, from the formation of the Grignard reagent to the final carboxylation and product isolation. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows are presented to facilitate a thorough understanding and practical application of this chemical synthesis.
Introduction
This compound is a sterically hindered carboxylic acid that serves as a valuable building block in organic synthesis and has applications in materials science and medicinal chemistry. Its synthesis from the readily available triphenylchloromethane is a classic example of carbon-carbon bond formation. Understanding the underlying mechanism of this transformation is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity. This guide will delve into the core mechanistic details, supported by experimental data and protocols.
The Grignard Reaction Pathway: The Primary Mechanism
The most widely employed and efficient method for the preparation of this compound from triphenylchloromethane proceeds via a Grignard reagent intermediate. This pathway can be dissected into three key stages:
-
Formation of the Triphenylmethyl Grignard Reagent: Triphenylchloromethane reacts with magnesium metal in an anhydrous ether solvent to form triphenylmethyl magnesium chloride.
-
Carboxylation of the Grignard Reagent: The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (typically from dry ice) to form a magnesium carboxylate salt.
-
Acidic Workup: Subsequent treatment with an aqueous acid protonates the carboxylate salt, yielding the final product, this compound.
Mechanism of Grignard Reagent Formation
The formation of the Grignard reagent is believed to occur on the surface of the magnesium metal and involves single electron transfer (SET) steps, leading to the formation of radical intermediates.
Step 1: Single Electron Transfer Magnesium metal donates an electron to the triphenylchloromethane, resulting in the formation of a triphenylmethyl radical and a magnesium chloride radical anion.
(C₆H₅)₃CCl + Mg → (C₆H₅)₃C• + [MgCl]•
Step 2: Radical Recombination These radical species then recombine on the magnesium surface to form the triphenylmethyl magnesium chloride.
(C₆H₅)₃C• + [MgCl]• → (C₆H₅)₃CMgCl
Alternative Pathways: The Role of the Triphenylmethyl Radical
Triphenylchloromethane is well-known to form the stable triphenylmethyl radical, especially in the presence of certain metals or upon homolytic cleavage. This radical readily reacts with molecular oxygen to form triphenylmethyl peroxide.
(C₆H₅)₃CCl + M → (C₆H₅)₃C• + MCl 2(C₆H₅)₃C• + O₂ → (C₆H₅)₃COOC(C₆H₅)₃
While the formation of this peroxide is a documented reaction, there is no significant evidence in the scientific literature to suggest a direct and efficient conversion of this peroxide to this compound under standard laboratory conditions. The decomposition of triphenylmethyl peroxide does not typically yield the carboxylic acid. Therefore, this oxidative route is not considered a primary or practical pathway for the synthesis of this compound from triphenylchloromethane.
Quantitative Data
The yield of this compound from triphenylchloromethane via the Grignard pathway is generally high, though it can be influenced by reaction conditions such as the purity of reagents and the exclusion of moisture.
| Reactant Quantities | Product Yield | Melting Point (°C) | Reference |
| 10 g Triphenylchloromethane, 2 g Mg | 83% | 264-265 | |
| 27.9 g Triphenylchloromethane, 15 g Mg | 16.5 g (approx. 59%) | 258-260 (decomposed) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming.
[1]Materials:
-
Triphenylchloromethane (10 g)
-
Magnesium powder (2 g, clean and dry)
-
Iodine (0.05-0.1 g)
-
Dry diethyl ether (50 mL, plus additional for replacement)
-
Dry carbon dioxide gas
-
Water (60 mL)
-
Concentrated hydrochloric acid (40 mL + 100 mL)
-
10% Sodium hydroxide solution (200 mL)
-
Glacial acetic acid (for recrystallization)
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 10 g of triphenylchloromethane and 0.05-0.1 g of iodine in 50 mL of dry diethyl ether with gentle heating.
-
Add 2 g of clean, dry magnesium powder to the solution.
-
Boil the mixture under reflux while passing a steady, but not too rapid, stream of dry carbon dioxide into the liquid.
-
Continue the reflux and carbon dioxide stream for 3 hours. A lemon-yellow precipitate of the complex magnesium compound will form. Shake the flask frequently and add dry ether to replace any that evaporates.
-
To decompose the magnesium complex, add 60 mL of water to the flask and shake well.
-
Pour the mixture into a basin and gradually add 40 mL of concentrated hydrochloric acid to dissolve the excess magnesium.
-
Boil the mixture for 3 minutes with vigorous shaking.
-
Cool the mixture and filter the crude this compound.
-
Wash the crude product and then boil it in a porcelain basin with 200 mL of 10% sodium hydroxide solution and 100 mL of water to dissolve the acid.
-
Dilute the mixture with 300 mL of water, cool, and filter.
-
Add 100 mL of concentrated hydrochloric acid to the filtrate to precipitate the this compound.
-
Heat the liquid to make the precipitate granular, then cool and filter the purified acid.
-
Wash the product with water and dry.
-
Recrystallize from glacial acetic acid to obtain long, glittering prisms.
Protocol 2: Alternative Grignard Synthesis Using Dry Ice
This protocol is a common variation utilizing solid carbon dioxide.
Materials:
-
Triphenylchloromethane
-
Magnesium turnings
-
Dry diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (aqueous solution)
Procedure:
-
Prepare the triphenylmethyl magnesium chloride Grignard reagent as described in steps 1-3 of Protocol 1 (without the continuous CO₂ stream).
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
In a separate beaker, crush a sufficient quantity of dry ice.
-
Carefully and slowly pour the Grignard solution onto the crushed dry ice with stirring. A large excess of dry ice should be used.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Slowly add aqueous hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.
-
Isolate the crude this compound by filtration.
-
Purify the product by recrystallization as described in Protocol 1.
Logical Relationships and Workflows
The overall workflow for the synthesis of this compound from triphenylchloromethane via the Grignard pathway can be visualized as follows:
dot
Conclusion
The formation of this compound from triphenylchloromethane is most effectively achieved through the Grignard reaction pathway. This mechanism, involving the formation of a triphenylmethyl Grignard reagent followed by carboxylation and acidic workup, is a reliable and high-yielding synthetic route. While the formation of the triphenylmethyl radical and its subsequent reaction with oxygen to form a peroxide is a known process, it does not represent a viable pathway for the synthesis of this compound. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and professionals in the field of drug development and organic synthesis with the necessary knowledge for the successful preparation of this valuable compound.
References
A Comprehensive Technical Guide to Triphenylacetic Acid: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylacetic acid, a synthetic aromatic carboxylic acid, has garnered significant interest in various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, characterized by a central carboxylic acid moiety sterically hindered by three phenyl groups, impart distinct physical and chemical properties. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its known biological activities, presented in a format tailored for researchers and professionals in drug development.
Physicochemical Properties
This compound is a white to beige, fine crystalline powder at room temperature.[1] Its highly non-polar nature, due to the three phenyl rings, significantly influences its solubility and other physical properties.
Structural and General Properties
| Property | Value | Reference(s) |
| CAS Number | 595-91-5 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₆O₂ | [1][2][3][4][6][7][8] |
| Molecular Weight | 288.34 g/mol | [1][3][4][6][7][9] |
| Appearance | White to beige fine crystalline powder/prismatic crystals | [1][10][11] |
| IUPAC Name | 2,2,2-triphenylacetic acid | [7] |
| Synonyms | Tritylformic acid, Benzeneacetic acid, α,α-diphenyl- | [2][3] |
Tabulated Physical Data
| Property | Value | Reference(s) |
| Melting Point | 264 - 273 °C | [2][3][9][10][12] |
| Boiling Point | 401.4 - 437 °C at 760 mmHg (some decomposition may occur) | [2][11] |
| Density | ~1.27 g/cm³ | [2] |
| pKa | 3.33 - 3.96 | [1][2] |
| LogP (Octanol/Water Partition Coefficient) | 5.18 | [2] |
Solubility Profile
This compound is sparingly soluble in water and some organic solvents but shows moderate solubility in others.[10][13]
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [2] |
| Ethanol | Moderately soluble | [10][13] |
| Methanol | Slightly to moderately soluble | [1][10] |
| DMSO | Slightly soluble | [1] |
| Acetic Acid | Moderately soluble | [10] |
| Benzene | Sparingly soluble | [10] |
| Chloroform | Sparingly soluble | [10] |
| Carbon Disulfide | Sparingly soluble | [10] |
| Ligroin | Moderately soluble | [10] |
| Ether | Sparingly soluble | [13] |
Chemical Properties and Reactivity
This compound exhibits typical reactivity for a carboxylic acid, though its sterically hindered nature can influence reaction rates. It is stable under normal laboratory conditions.[2][11]
-
Acidity : It is a weak acid, with a pKa in the range of 3.33-3.96.[1][2]
-
Esterification and Acylation : It can undergo esterification and acylation reactions, making it a useful building block in organic synthesis.[13]
-
Selective Fluorination : this compound can be selectively fluorinated in dimethylsulfoxide/HgF₂ solutions under UV-visible illumination.[1]
-
Incompatibilities : It is incompatible with strong oxidizing agents.[2]
-
Decomposition : Upon heating to decomposition, it may emit irritating and toxic fumes and gases.[2]
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
-
¹H NMR : The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the three phenyl rings. These typically appear as a complex multiplet in the aromatic region of the spectrum. The acidic proton of the carboxylic acid group gives a characteristic signal that can vary in position depending on the solvent and concentration.[2][4][9]
-
¹³C NMR : The carbon NMR spectrum shows signals for the quaternary carbon attached to the phenyl groups and the carboxylic acid, as well as distinct signals for the aromatic carbons.[9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretching and bending vibrations of the aromatic rings.[9]
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information.[6][9]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the carbonation of a Grignard reagent prepared from triphenylchloromethane.[14][15]
Materials:
-
Triphenylchloromethane
-
Magnesium turnings
-
Iodine (catalyst)
-
Dry diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Ethanol or Glacial Acetic Acid (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings and a crystal of iodine to dry diethyl ether.
-
A solution of triphenylchloromethane in dry diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed for a few hours to ensure complete formation of the Grignard reagent.[14]
-
The reaction mixture is then cooled in an ice bath and a large excess of crushed dry ice is slowly added. The dry ice reacts with the Grignard reagent to form the carboxylate salt.
-
After the addition of dry ice is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid to protonate the carboxylate and dissolve any remaining magnesium.
-
The product is then extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Crude this compound can be purified by recrystallization.[15]
Materials:
-
Crude this compound
-
Glacial acetic acid or ethanol
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot glacial acetic acid or ethanol.[13][15]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
The hot solution is then filtered to remove any insoluble impurities and the charcoal.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried to afford pure this compound.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of microsomal bilirubin UDP-glucuronosyltransferase (UGT).[1] This enzyme is crucial for the detoxification and excretion of bilirubin, a breakdown product of heme.
Inhibition of Bilirubin UDP-glucuronosyltransferase
This compound acts as a competitive inhibitor with respect to bilirubin.[1] This suggests that it binds to the active site of the UGT enzyme, preventing the binding of the natural substrate, bilirubin. The inhibition is dependent on both the triphenylmethyl moiety and the carboxylic acid group.
Below is a diagram illustrating the competitive inhibition mechanism.
Caption: Competitive inhibition of UGT enzyme by this compound.
Applications
The unique properties of this compound have led to its use in several areas:
-
Organic Synthesis : It serves as a bulky carboxylic acid building block.[13]
-
Materials Science : It has been used as a "capping agent" in the synthesis of Metal-Organic Frameworks (MOFs), where it can trap dye molecules within the framework's pores.[1][16]
-
Pharmaceutical Research : Its ability to inhibit UGT enzymes makes it a tool for studying drug metabolism and potential drug-drug interactions.[1]
Safety and Handling
This compound is considered stable under normal conditions.[2] However, standard laboratory safety precautions should be followed. It is incompatible with strong oxidizing agents.[2] Personal protective equipment such as safety goggles, gloves, and a lab coat should be worn when handling the compound.
Conclusion
This compound is a compound with a rich profile of physical and chemical properties that make it a valuable tool for researchers in various fields. Its well-defined structure, coupled with its specific biological activity as a UGT inhibitor, presents opportunities for its use in drug development as a probe for studying metabolic pathways and as a scaffold for the design of new therapeutic agents. This guide provides a foundational understanding of this intriguing molecule, empowering scientists to leverage its unique characteristics in their research endeavors.
References
- 1. Inhibition of bilirubin UDPglucuronosyltransferase activity by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound(595-91-5) 1H NMR spectrum [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound [chemister.ru]
- 6. This compound [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C20H16O2 | CID 68992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. spectrabase.com [spectrabase.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound [webbook.nist.gov]
Navigating the Solubility Landscape of Triphenylacetic Acid: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of triphenylacetic acid in organic solvents, providing researchers, scientists, and drug development professionals with a comprehensive procedural framework for its determination.
While publicly available quantitative data on the solubility of this compound in various organic solvents is limited, this technical guide furnishes a detailed protocol for its experimental determination. Understanding the solubility of this bulky, crystalline carboxylic acid is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it serves as a versatile building block and capping agent.
Qualitative Solubility Profile
Existing literature provides a qualitative assessment of this compound's solubility. It is generally described as moderately soluble in polar protic solvents such as ethanol and methanol, as well as in acetic acid and ligroin.[1] In less polar or nonpolar solvents like benzene, carbon disulphide, and chloroform, it is reported to be sparingly soluble.[1] Additionally, it exhibits slight solubility in dimethyl sulfoxide (DMSO).[2] A known value for its aqueous solubility is 50 mg/L.
Due to the absence of specific quantitative solubility data (e.g., g/100 g of solvent at various temperatures), the following sections provide a robust experimental protocol to enable researchers to generate this critical data in-house.
Experimental Protocol for Determining this compound Solubility
The following protocol outlines a comprehensive approach to quantitatively determine the solubility of this compound in a range of organic solvents. It combines the widely accepted shake-flask method for achieving equilibrium with two common analytical techniques for quantification: gravimetric analysis and UV-Vis spectroscopy.
I. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade
-
Volumetric flasks
-
Erlenmeyer flasks with stoppers
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
Oven
-
UV-Vis spectrophotometer and quartz cuvettes
-
Pipettes and other standard laboratory glassware
II. Procedure: Shake-Flask Method for Equilibrium Saturation
The shake-flask method is a reliable technique for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent at a specific temperature.[3][4]
-
Preparation: Add an excess amount of this compound to a series of Erlenmeyer flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[5]
-
Equilibration: Tightly stopper the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, although the time to reach equilibrium may vary depending on the solvent and agitation speed.[5] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.
-
Sample Collection: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization. Immediately filter the sample using a syringe filter compatible with the organic solvent to remove any remaining solid particles.
III. Quantification of Solubilized this compound
The concentration of this compound in the filtered, saturated solution can be determined using one of the following methods:
This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.
-
Sample Preparation: Accurately weigh a clean, dry evaporating dish.
-
Solvent Evaporation: Transfer a precise volume of the filtered saturated solution into the pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or a well-ventilated area. An oven set at a temperature below the boiling point of the solvent and the melting point of this compound can be used to ensure complete solvent removal.
-
Mass Determination: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
This method is suitable for aromatic compounds like this compound, which exhibit UV absorbance. It requires the preparation of a calibration curve.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.
Synthesis of this compound: An Experimental Workflow
For researchers who may need to synthesize this compound, the following workflow diagram illustrates a common synthetic route.
Caption: Workflow for the synthesis of this compound.
This guide provides a foundational framework for researchers to quantitatively assess the solubility of this compound in various organic solvents. The detailed experimental protocol, combining the shake-flask method with gravimetric and spectroscopic analysis, ensures the generation of accurate and reproducible data. Such data is indispensable for optimizing reaction conditions, formulating new materials, and advancing drug development processes involving this versatile organic compound.
References
Spectral Analysis of Triphenylacetic Acid: A Technical Guide for Researchers
An In-depth ¹H and ¹³C NMR Analysis for Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of triphenylacetic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the structural elucidation of this compound through NMR spectroscopy, presenting key data in a clear, tabular format. Furthermore, it outlines the experimental protocols necessary for the replication of these findings and includes visualizations to clarify structural relationships and experimental workflows.
Introduction to this compound and its Spectroscopic Signature
This compound, a bulky carboxylic acid, presents a unique spectroscopic profile due to the influence of its three phenyl rings. Understanding its ¹H and ¹³C NMR spectra is crucial for its identification, purity assessment, and the study of its chemical behavior in various environments. The steric hindrance and electronic effects of the triphenylmethyl group significantly influence the chemical shifts of the aromatic protons and carbons, as well as the quaternary and carboxylic acid carbons.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | Multiplet | 15H | Aromatic Protons (C₆H₅) |
| ~12.9 (broad) | Singlet | 1H | Carboxylic Acid Proton (-COOH) |
Note: The exact chemical shifts of the aromatic protons can be complex and may overlap. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | Carboxylic Acid Carbon (-C OOH) |
| ~142.0 | Quaternary Phenyl Carbon (C -Ar) |
| ~130.0 | ortho-Aromatic Carbons |
| ~128.5 | meta-Aromatic Carbons |
| ~127.0 | para-Aromatic Carbons |
| ~65.0 | Quaternary α-Carbon (C (Ph)₃) |
Note: The assignments of the aromatic carbons are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region in the ¹H spectrum.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-14 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
Relaxation Delay: 2-5 seconds. A longer delay is necessary for the full relaxation of quaternary carbons.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the structure and key NMR correlations of this compound.
An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of Triphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of triphenylacetic acid. It covers the theoretical basis for the expected vibrational modes, experimental protocols for sample analysis, and a systematic approach to spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of aromatic carboxylic acids.
Introduction to the FT-IR Spectroscopy of this compound
This compound, a bulky aromatic carboxylic acid, presents a unique FT-IR spectrum characterized by the vibrational modes of its constituent functional groups: the carboxylic acid moiety (-COOH) and the three phenyl rings. The large triphenylmethyl group introduces significant steric hindrance, which can influence the electronic environment and vibrational frequencies of the carboxylic acid group. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups and elucidating the molecular structure of this compound.
The interpretation of the FT-IR spectrum of this compound relies on the identification of characteristic absorption bands corresponding to specific molecular vibrations, such as the stretching and bending of the O-H, C=O, C-O, and C-H bonds, as well as the vibrations of the aromatic rings.
Theoretical Vibrational Modes of this compound
The FT-IR spectrum of this compound is dominated by the absorption bands of the carboxylic acid group and the phenyl rings. The expected vibrational modes are summarized in the table below.
Data Presentation: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid Group | |||
| O-H Stretch | 3300 - 2500 | Strong, Very Broad | This extremely broad absorption is a hallmark of hydrogen-bonded carboxylic acid dimers and often overlaps with C-H stretching bands.[1] |
| C=O Stretch | 1760 - 1690 | Strong, Sharp | The exact position depends on the physical state (solid or solution) and the extent of hydrogen bonding. For dimeric carboxylic acids, this peak is typically found around 1710 cm⁻¹.[1] |
| C-O Stretch | 1320 - 1210 | Medium to Strong | This band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group.[1] |
| O-H Bend (in-plane) | 1440 - 1395 | Medium | This peak can sometimes be obscured by C-H bending vibrations.[1] |
| O-H Bend (out-of-plane) | 950 - 910 | Medium, Broad | This broad absorption is another characteristic feature of dimeric carboxylic acids.[1] |
| Phenyl Groups | |||
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions typically appear at slightly higher wavenumbers than aliphatic C-H stretches. |
| Aromatic C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak | A series of sharp bands in this region is characteristic of the phenyl rings. |
| Aromatic C-H Bend (out-of-plane) | 761 and 735 | Strong | For this compound, two distinct bands are observed in this region. The band at approximately 761 cm⁻¹ can be attributed to a phenyl group that is coplanar and conjugated with the carbonyl group, while the more intense band around 735 cm⁻¹ is due to the other two non-conjugated phenyl groups. |
| Alkyl Group | |||
| C-C Stretch (quaternary carbon) | 1200 - 1100 | Weak | The stretching of the single bonds between the central carbon and the phenyl rings and the carboxylic acid group. |
Experimental Protocols
The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, the two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.
Methodology:
-
Drying: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water, which can cause significant interference in the spectrum (broad absorption around 3400 cm⁻¹ and 1640 cm⁻¹). Cool the KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Grinding: Add the this compound to an agate mortar and grind it to a very fine powder. Then, add the KBr and gently but thoroughly mix with the sample. The goal is to achieve a homogeneous dispersion of the sample within the KBr matrix.
-
Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply a pressure of 8-10 metric tons for several minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected first.
Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation. It is particularly useful for analyzing solid powders directly.
Methodology:
-
Instrument Setup: Ensure the ATR accessory, typically equipped with a diamond or germanium crystal, is clean and properly installed in the FT-IR spectrometer.
-
Background Collection: Record a background spectrum with the clean, empty ATR crystal. This will account for any absorptions from the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the FT-IR spectrum of the sample.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Visualization of the FT-IR Interpretation Workflow
The logical flow from sample preparation to the final interpretation of the FT-IR spectrum of this compound can be visualized as follows:
Caption: Workflow for FT-IR analysis of this compound.
Systematic Interpretation of the this compound FT-IR Spectrum
A step-by-step approach to interpreting the FT-IR spectrum of this compound is outlined below.
-
The O-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature in this region is an exceptionally broad and strong absorption band. This is the characteristic O-H stretch of a hydrogen-bonded carboxylic acid dimer.[1] Its breadth is a result of the strong intermolecular hydrogen bonding. Sharp, weaker peaks corresponding to aromatic C-H stretches may be superimposed on this broad band, typically appearing between 3100 and 3000 cm⁻¹.
-
The Carbonyl (C=O) Stretching Region (1760 - 1690 cm⁻¹): A strong and sharp absorption band in this region is indicative of the carbonyl group. For solid this compound, which exists as a dimer, this peak is expected to be near 1710 cm⁻¹.[1] The absence of significant conjugation with the phenyl rings (due to steric hindrance) means the peak position will be typical for a saturated carboxylic acid.
-
The Fingerprint Region (1500 - 600 cm⁻¹): This region contains a wealth of information, though peak assignments can be complex.
-
Aromatic C=C Stretches: Look for a series of sharp bands of medium to weak intensity between 1600 and 1450 cm⁻¹. These are characteristic of the phenyl rings.
-
C-O Stretch and O-H Bends: A medium to strong band between 1320 and 1210 cm⁻¹ corresponds to the C-O stretching vibration.[1] In-plane O-H bending may appear around 1440-1395 cm⁻¹, potentially overlapping with other bands.[1] A broad O-H out-of-plane bend is expected around 950-910 cm⁻¹.[1]
-
Aromatic C-H Bends: Strong absorptions in the 900-675 cm⁻¹ region are due to out-of-plane C-H bending of the phenyl rings. For this compound, two notable peaks appear at approximately 761 cm⁻¹ and 735 cm⁻¹, corresponding to the different electronic environments of the phenyl groups.
-
Conclusion
The FT-IR spectrum of this compound is a powerful tool for its identification and structural characterization. The key spectral features are the very broad O-H stretch of the carboxylic acid dimer, the strong C=O stretch, and the characteristic absorptions of the monosubstituted phenyl rings. By following the systematic interpretation workflow and utilizing the appropriate sample preparation techniques, researchers can confidently analyze and interpret the FT-IR spectrum of this and similar aromatic carboxylic acids. This guide provides the foundational knowledge for such analyses, enabling accurate and efficient characterization in research and development settings.
References
Electrophilic Aromatic Substitution Reactions of Triphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylacetic acid, with its unique sterically hindered structure, presents a formidable challenge to conventional electrophilic aromatic substitution (EAS) reactions. This technical guide provides an in-depth analysis of the anticipated reactivity of this compound in key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to a notable absence of direct experimental data in the literature for these reactions on this compound itself, this document extrapolates expected outcomes based on established principles of organic chemistry, including steric hindrance and the electronic effects of substituents. The content herein is intended to serve as a predictive framework for researchers designing synthetic routes involving this compound.
Introduction: The Challenge of a Crowded Arene
This compound, (C₆H₅)₃CCOOH, is a white crystalline solid characterized by a quaternary carbon atom bonded to three phenyl groups and a carboxylic acid moiety.[1] This arrangement results in significant steric congestion around the aromatic rings. Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[2] However, the reactivity of an aromatic compound in EAS is profoundly influenced by the electronic nature and steric bulk of its substituents.[3]
The bulky triphenylmethyl group is expected to severely hinder the approach of an electrophile to the ortho positions of the phenyl rings.[4][5] Furthermore, the -C(Ph)₂COOH substituent, as a whole, is anticipated to be an electron-withdrawing and deactivating group, further reducing the reactivity of the aromatic rings towards electrophilic attack.[6]
Predicted Reactivity and Regioselectivity
The directing effect of the substituent in an EAS reaction determines the position of the incoming electrophile. This is governed by a combination of inductive and resonance effects, as well as steric factors.[7][8]
Electronic Effects
The quaternary carbon atom attached to the phenyl rings lacks any hydrogen atoms, and the surrounding phenyl groups and the carboxylic acid create a significant electron-withdrawing inductive effect. This deactivates the benzene rings, making them less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[9] Deactivating groups generally direct incoming electrophiles to the meta position.[6][10] This is because the carbocation intermediates (sigma complexes) formed during meta attack are less destabilized than those formed from ortho or para attack.[6]
Steric Hindrance
The three-dimensional arrangement of the three phenyl groups creates a significant steric shield around the molecule.[5] The ortho positions of each phenyl ring are particularly encumbered. Therefore, even if electronic factors were to favor ortho substitution, it is highly probable that steric hindrance would prevent or significantly slow down reactions at these sites.[4][11] The para position is the most sterically accessible site on each phenyl ring.
Overall Prediction
Considering both electronic and steric effects, electrophilic aromatic substitution on this compound is expected to be extremely challenging. If a reaction does occur, it is most likely to proceed at the para position of one of the phenyl rings, despite the electronic deactivation, due to the overwhelming steric hindrance at the ortho and meta positions. The overall yields are anticipated to be very low, requiring harsh reaction conditions.
Key Electrophilic Aromatic Substitution Reactions: A Predictive Analysis
Nitration
Nitration involves the introduction of a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[12] For phenylacetic acid, nitration has been shown to yield a mixture of ortho, meta, and para isomers, with the para isomer often being the major product.[13][14]
Predicted Outcome for this compound: Due to the severe steric hindrance, nitration of this compound is expected to be sluggish. The major product, if any, would likely be the para-nitro substituted derivative. The formation of ortho isomers is highly improbable.
Hypothetical Experimental Protocol for Nitration (Adapted from Phenylacetic Acid Nitration)
This protocol is a hypothetical adaptation and has not been experimentally validated for this compound. Extreme caution should be exercised.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Substrate: Slowly add 1.0 g of this compound to the stirred, cold sulfuric acid.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction Time: Stir the mixture at 0-5°C for 3 hours.
-
Workup: Pour the reaction mixture slowly onto 50 g of crushed ice. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Purification: The crude product would likely require purification by column chromatography to separate the desired para-nitro product from unreacted starting material and any potential side products.
Halogenation
Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst such as FeCl₃ or AlCl₃.[15]
Predicted Outcome for this compound: Similar to nitration, halogenation is expected to be difficult. If successful, the reaction would likely yield the para-halogenated product. The bulky nature of the triphenylmethyl group would strongly disfavor substitution at the ortho positions.
Hypothetical Experimental Protocol for Bromination
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap, dissolve 1.0 g of this compound in 20 mL of a dry, inert solvent like carbon tetrachloride.
-
Catalyst Addition: Add 0.1 g of anhydrous iron(III) bromide (FeBr₃) to the solution.
-
Bromine Addition: Slowly add a solution of 0.6 g of bromine in 5 mL of carbon tetrachloride to the stirred mixture at room temperature.
-
Reaction Time: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by the evolution of HBr gas.
-
Workup: Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).[16] This reaction is often reversible.[17]
Predicted Outcome for this compound: Sulfonation of this compound is anticipated to require harsh conditions (high temperatures and concentrated fuming sulfuric acid). The expected product would be the para-sulfonated derivative.
Hypothetical Experimental Protocol for Sulfonation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1.0 g of this compound to 10 mL of fuming sulfuric acid (20% SO₃) at room temperature.
-
Reaction Conditions: Heat the mixture to 100°C and stir for 12 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Isolation: If a precipitate forms, collect it by filtration. If the product is water-soluble, it may be necessary to salt it out by adding sodium chloride before filtration.
-
Purification: The crude product may be purified by recrystallization from water or an appropriate organic solvent.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions involve the introduction of an alkyl or acyl group onto an aromatic ring using a Lewis acid catalyst.[1] These reactions are notoriously sensitive to deactivating groups.[18][19][20]
Predicted Outcome for this compound: Due to the strong deactivating nature of the -C(Ph)₂COOH substituent, it is highly unlikely that Friedel-Crafts alkylation or acylation will occur on the phenyl rings of this compound. The Lewis acid catalyst is more likely to coordinate with the carboxylic acid group, further deactivating the rings and inhibiting the reaction.
Quantitative Data Summary (Predictive)
The following table summarizes the predicted outcomes for the electrophilic aromatic substitution of this compound. It is important to reiterate that these are predictions based on chemical principles, not experimental results.
| Reaction | Electrophile | Predicted Major Product | Predicted Yield | Key Challenges |
| Nitration | NO₂⁺ | para-Nitrothis compound | Very Low | Severe steric hindrance, ring deactivation. |
| Halogenation | Br⁺ / Cl⁺ | para-Halothis compound | Very Low | Steric hindrance, ring deactivation. |
| Sulfonation | SO₃ | para-Triphenylacetic acid sulfonic acid | Very Low | Harsh reaction conditions required, steric hindrance. |
| Friedel-Crafts Alkylation | R⁺ | No Reaction Expected | 0% | Strong ring deactivation. |
| Friedel-Crafts Acylation | RCO⁺ | No Reaction Expected | 0% | Strong ring deactivation, catalyst complexation. |
Logical Relationships and Workflows
The decision-making process for predicting the outcome of an EAS reaction on a substituted benzene, such as a phenyl ring in this compound, can be visualized as a logical workflow.
Caption: Predictive workflow for EAS on this compound.
The general mechanism for electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Caption: General mechanism of electrophilic aromatic substitution.
Conclusion
The electrophilic aromatic substitution of this compound represents a significant synthetic challenge. The combination of strong steric hindrance from the triphenylmethyl group and the deactivating electronic nature of the substituent makes the aromatic rings highly unreactive. While direct experimental evidence is lacking, a thorough analysis of fundamental organic chemistry principles predicts that if any substitution were to occur, it would be highly selective for the para position and would require forcing reaction conditions, likely resulting in very low yields. Friedel-Crafts reactions are predicted to be entirely unsuccessful. This guide serves as a theoretical foundation for researchers contemplating the chemical modification of this compound via electrophilic aromatic substitution, highlighting the formidable obstacles and suggesting the most probable, albeit challenging, synthetic outcomes. Further experimental investigation is required to validate these predictions.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vpscience.org [vpscience.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mt.com [mt.com]
- 16. Sulfonation process [exiraso.com]
- 17. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 18. Friedel–Crafts Acylation [sigmaaldrich.com]
- 19. mt.com [mt.com]
- 20. Friedel-Crafts Acylation [organic-chemistry.org]
Stability and Decomposition of Triphenylacetic Acid Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and decomposition of triphenylacetic acid under various acidic conditions. While this compound is generally stable under normal temperatures and pressures, it can undergo degradation when subjected to acidic stress.[1] This document outlines the theoretical degradation pathways, presents a structured approach to conducting forced degradation studies, and details the analytical methodologies required to identify and quantify this compound and its potential degradation products. The information herein is intended to guide researchers in designing and executing robust stability studies critical for drug development and formulation.
Introduction
This compound (TPAA), a white crystalline solid, is a sterically hindered carboxylic acid.[2] Its unique structure, featuring three phenyl groups attached to the alpha-carbon, imparts significant stability to the molecule. However, under forcing conditions such as elevated temperatures and acidic pH, degradation can occur. Understanding the stability of a drug substance like this compound is a critical aspect of pharmaceutical development, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[3][4] Forced degradation studies are essential to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods.[5][6]
This guide provides a framework for investigating the acid-catalyzed degradation of this compound, including experimental design, analytical method development, and data interpretation.
Theoretical Decomposition Pathways under Acidic Conditions
Under strongly acidic conditions, particularly in the presence of a strong dehydrating acid like concentrated sulfuric acid, this compound is known to undergo dehydration to form an acylium ion. This intermediate is unstable and readily loses carbon monoxide (decarbonylation) to form the highly stable triphenylmethyl (trityl) cation. In the presence of a nucleophile, such as methanol, this cation can be trapped to form an ether.
However, under the milder acidic conditions typically employed in forced degradation studies (e.g., aqueous HCl or H₂SO₄), the primary degradation pathway is expected to be hydrolysis, although at a slow rate due to steric hindrance. The potential for decarbonylation, even at a slower rate than in concentrated acid, should also be considered, especially at elevated temperatures.
Below is a diagram illustrating the potential degradation pathways of this compound under acidic stress.
Caption: Potential degradation pathways of this compound under acidic conditions.
Forced Degradation Study Protocol
A forced degradation study for this compound under acidic conditions should be designed to achieve a target degradation of 5-20%.[1][3] This range allows for the reliable detection of degradation products without generating secondary or overly complex degradation profiles.[5]
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Experimental workflow for a forced degradation study of this compound.
Detailed Methodologies
3.2.1. Materials and Reagents
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), ACS Grade
-
Sodium Hydroxide (NaOH), ACS Grade
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (for mobile phase pH adjustment)
3.2.2. Preparation of Stress Samples
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Conditions:
-
For each acid concentration (e.g., 0.1 M HCl and 1 M HCl), transfer a known volume of the stock solution to a volumetric flask and add the acid solution to the mark.
-
Prepare a blank solution containing only the acid and the organic solvent in the same ratio.
-
-
Stress Application:
-
Expose the solutions to different temperatures (e.g., room temperature, 60°C, and 80°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.
HPLC Method Parameters (Representative)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Quantitative Data and Kinetic Analysis (Hypothetical)
The following tables present hypothetical data that would be generated from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how results would be presented.
Table 1: Percentage Degradation of this compound under Acidic Stress
| Condition | Temperature | Time (hours) | % Degradation |
| 0.1 M HCl | 60°C | 24 | 3.2 |
| 80°C | 24 | 8.5 | |
| 1 M HCl | 60°C | 24 | 9.8 |
| 80°C | 24 | 18.7 |
Table 2: Kinetic Parameters for the Decomposition of this compound (Pseudo-First-Order Kinetics Assumed)
| Condition | Temperature | Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| 0.1 M HCl | 80°C | 0.0036 | 192.5 |
| 1 M HCl | 80°C | 0.0086 | 80.6 |
The degradation of this compound under these conditions is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of a plot of the natural logarithm of the remaining drug concentration versus time.
Logical Relationships in Stability Assessment
The stability of this compound under acidic conditions is influenced by several interconnected factors. The following diagram illustrates these relationships.
References
Triphenylacetic Acid (CAS 595-91-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylacetic acid, identified by the CAS number 595-91-5, is a synthetic aromatic carboxylic acid. Its unique structure, featuring a central acetic acid moiety with three phenyl group substitutions on the alpha-carbon, imparts distinct chemical and physical properties that make it a compound of interest in various scientific domains, including organic synthesis and pharmacology. This technical guide provides an in-depth overview of the core properties, experimental protocols, and biological activities of this compound.
Core Properties and Data
This compound is a white to beige crystalline solid at room temperature.[1] It is characterized by its high melting point and limited solubility in water, while exhibiting greater solubility in organic solvents.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₂ | [2] |
| Molecular Weight | 288.34 g/mol | [2] |
| Melting Point | 270-273 °C | [3] |
| Boiling Point | 437 °C | N/A |
| Density | 1.27 g/cm³ | N/A |
| pKa | 3.33 | N/A |
| Solubility in Water | Insoluble | N/A |
| Solubility in Organic Solvents | Moderately soluble in acetic acid, ethanol, and methanol. Sparingly soluble in benzene, carbon disulfide, and chloroform. |
Spectral Data
The structural features of this compound give rise to a characteristic spectral profile.
| Spectrum Type | Key Features | Source |
| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl groups and the acidic proton of the carboxylic acid. | [4][5] |
| ¹³C NMR | Resonances for the quaternary alpha-carbon, the carbonyl carbon, and the distinct carbons of the phenyl rings. | [2] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M+) and characteristic fragmentation patterns, including a prominent peak at m/z 243. | [2][6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretching of the aromatic rings. | N/A |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are outlined below.
Method 1: Grignard Reaction with Triphenylchloromethane
This protocol involves the formation of a Grignard reagent from triphenylchloromethane, followed by carboxylation with dry ice (solid carbon dioxide).
-
Materials: Triphenylchloromethane, magnesium turnings, iodine, dry ether, dry ice, hydrochloric acid, sodium hydroxide, glacial acetic acid.
-
Procedure:
-
Dissolve triphenylchloromethane and a crystal of iodine in dry ether.
-
Add magnesium turnings to the solution and reflux the mixture.
-
Pass a stream of dry carbon dioxide through the reaction mixture.
-
After the reaction is complete, hydrolyze the Grignard complex with dilute hydrochloric acid.
-
Isolate the crude this compound by filtration.
-
Purify the crude product by dissolving it in aqueous sodium hydroxide, filtering, and then re-precipitating with hydrochloric acid.
-
Further purify by recrystallization from a suitable solvent like glacial acetic acid.
-
Method 2: Alternative Grignard Protocol
This is a variation of the Grignard synthesis.
-
Materials: Magnesium flakes, iodine, triphenylchloromethane, ether, dry ice, hydrochloric acid, ethyl acetate, ethanol.
-
Procedure:
-
Add magnesium flakes and iodine to ether.
-
Carefully add triphenylchloromethane and reflux the mixture for 3 hours.
-
Slowly add a large excess of dry ice to the reaction mixture.
-
Acidify the mixture with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Remove the solvent by distillation.
-
Recrystallize the resulting crystals from ethanol to obtain pure this compound.
-
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is the inhibition of the enzyme bilirubin UDP-glucuronosyltransferase (UGT1A1).[3] This enzyme is crucial for the detoxification of bilirubin, a breakdown product of heme, by conjugating it with glucuronic acid, thereby increasing its water solubility and facilitating its excretion.
The inhibition of UGT1A1 by this compound is competitive with respect to bilirubin.[3] This suggests that this compound binds to the active site of the enzyme, preventing bilirubin from binding and being metabolized.
Logical Workflow of UGT1A1 Inhibition
The following diagram illustrates the logical relationship in the inhibition of bilirubin metabolism by this compound.
Safety and Handling
This compound is considered to have low toxicity.[1] However, as with all chemicals, appropriate safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The unique properties and biological activity of this compound suggest potential for its use as a chemical probe or a scaffold for the development of novel therapeutic agents. Further research into its mechanism of action and potential off-target effects is warranted.
References
- 1. CAS 595-91-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C20H16O2 | CID 68992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 595-91-5 [chemicalbook.com]
- 4. This compound(595-91-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: Triphenylacetic Acid as a Bulky Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of triphenylacetic acid (Tpa) as a protecting group in peptide synthesis is a novel concept and is not a standard, documented procedure. The following application notes and protocols are hypothetical and based on established principles of peptide chemistry and the known reactivity of sterically hindered amides. These methods would require significant optimization and validation in a research setting.
Introduction
In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for the N-terminus of amino acids is crucial for the successful assembly of the desired peptide sequence. The choice of protecting group influences coupling efficiency, solubility, and the final deprotection strategy. While standard protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are widely used, there is ongoing interest in the development of novel protecting groups with unique properties.
This document explores the hypothetical application of this compound (Tpa) as a bulky N-terminal protecting group. The triphenylacetyl group, derived from this compound, offers significant steric hindrance due to its three phenyl rings. This bulk could potentially offer advantages in specific applications, such as:
-
Minimizing side reactions: The steric bulk may prevent unwanted side reactions at the N-terminus.
-
Influencing peptide conformation: The presence of a large, rigid group could be used to study its effects on peptide folding and aggregation.
-
Orthogonality: Due to the high stability of the resulting amide bond, the Tpa group would be orthogonal to most other protecting groups used in peptide synthesis, requiring very harsh conditions for its removal.
However, the use of such a bulky group also presents significant challenges, including potentially difficult introduction and cleavage, and reduced coupling efficiency of the protected amino acid.
Data Presentation
Comparative Properties of N-Terminal Protecting Groups
The following table provides a hypothetical comparison of the triphenylacetyl (Tpa) group with the standard Fmoc and Boc protecting groups.
| Property | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Tpa (Triphenylacetyl) - Hypothetical |
| Chemical Nature | Urethane | Urethane | Amide |
| Cleavage Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) | Highly acid-stable; requires harsh acidolysis |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups | Orthogonal to base-labile and some very acid-labile groups | Orthogonal to most standard protecting groups |
| Introduction | Standard, well-established protocols | Standard, well-established protocols | Potentially challenging due to steric hindrance |
| Steric Bulk | Moderate | Moderate | Very High |
| Potential Advantages | Mild cleavage; UV-active for monitoring | Well-established in SPPS | Extreme stability; potential for unique applications |
| Potential Disadvantages | Base-sensitive peptides can be problematic | Requires strong acid for cleavage | Difficult to introduce and cleave; may lower coupling yields |
Proposed Experimental Conditions for Tpa Group
This table summarizes the proposed, hypothetical conditions for the key steps involving the Tpa protecting group.
| Process | Reagents and Solvents | Temperature (°C) | Duration | Notes |
| Introduction of Tpa Group | Amino acid ester HCl, Triphenylacetyl chloride, Triethylamine, Dichloromethane (DCM) | 0 to Room Temp. | 12-24 hours | Protection of the carboxylic acid as an ester is necessary. |
| Saponification | N-Tpa-amino acid ester, NaOH, Methanol/Water | Room Temp. | 2-4 hours | To deprotect the carboxylic acid for subsequent coupling. |
| Cleavage of Tpa Group | Tpa-protected peptide, TFA/Thioanisole/Water (90:5:5) | 50-60 | 12-48 hours | Caution: Harsh conditions. Requires careful optimization and monitoring for side reactions. |
Experimental Protocols
Note: These are hypothetical protocols and require experimental validation.
Synthesis of N-Triphenylacetyl-Amino Acid (Tpa-AA-OH)
This protocol describes a two-step process for the synthesis of an N-Tpa-protected amino acid, involving esterification of the amino acid followed by N-acylation and subsequent saponification.
Step 1: Synthesis of Amino Acid Methyl Ester Hydrochloride
-
Suspend the desired amino acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield the amino acid methyl ester hydrochloride as a white solid.
Step 2: Synthesis of N-Tpa-Amino Acid Methyl Ester
-
Suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM (15 mL per gram).
-
Cool the suspension to 0°C.
-
Add triethylamine (2.2 eq) dropwise and stir for 10 minutes.
-
Add triphenylacetyl chloride (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Saponification to N-Tpa-Amino Acid
-
Dissolve the N-Tpa-amino acid methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add 1M NaOH (1.1 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the Tpa-protected amino acid.
Cleavage of the Tpa Group from a Peptide
This protocol outlines a hypothetical procedure for the cleavage of the N-terminal Tpa group from a peptide synthesized on a solid support.
Caution: This procedure uses a high concentration of strong acid at elevated temperatures and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Place the Tpa-protected peptidyl-resin in a suitable reaction vessel.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), thioanisole (as a scavenger), and water in a ratio of 90:5:5 (v/v/v).
-
Add the cleavage cocktail to the resin.
-
Heat the mixture to 50-60°C and stir for 12-48 hours. The optimal time and temperature must be determined empirically.
-
Monitor the cleavage progress by taking small aliquots of the resin, cleaving them under standard conditions for the resin linker, and analyzing the peptide by HPLC and mass spectrometry.
-
Once cleavage is complete, filter the resin and wash it with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by preparative HPLC.
Visualizations
Proposed Workflow for SPPS using a Tpa-Protected Amino Acid
Caption: Proposed SPPS cycle for incorporating a Tpa-protected amino acid at the N-terminus.
Synthesis and Deprotection of a Tpa-Protected Amino Acid
Caption: Reaction scheme for the synthesis and cleavage of a Tpa-protected amino acid.
Triphenylacetic Acid Derivatives: Applications and Protocols in Pharmaceutical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylacetic acid and its derivatives represent a versatile class of molecules with significant potential in pharmaceutical drug development. Their unique structural features, including the bulky triphenylmethyl group, contribute to a diverse range of biological activities. These compounds have been investigated for their utility as anticancer, neuroprotective, anti-inflammatory, and antibacterial agents. This document provides an overview of their applications, summarizes key quantitative data, and presents detailed experimental protocols and signaling pathway diagrams to guide further research and development. Phenylacetic acid itself is a natural auxin in plants and exhibits anti-microbial properties.[1] Its derivatives are metabolites of important biological compounds like the neurotransmitter dopamine.[1]
Therapeutic Applications and Mechanisms of Action
This compound derivatives have emerged as promising candidates in several therapeutic areas. Their efficacy often stems from the specific inhibition of key enzymes or modulation of critical signaling pathways.
Anticancer Activity
Certain derivatives of phenylacetic acid have demonstrated significant antiproliferative and antitumor properties.[1] For instance, the biphenyl derivative BPDA2 has been identified as a competitive inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways.[1] Inhibition of Shp2 by these derivatives can downregulate mitogenic and cell survival signaling, making them attractive for cancer therapy.[1] Other phenylacetamide derivatives have also shown cytotoxic effects against various cancer cell lines.
Neuroprotective Effects
The structural scaffold of this compound is being explored for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1] While specific mechanisms for this compound derivatives are still under investigation, related phenolic acids are known to exert neuroprotective effects through the modulation of several key signaling pathways. These include the Nrf2/HO-1 pathway, which is involved in antioxidant defense, the CREB-BDNF pathway, which supports synaptic plasticity and neuronal survival, and the JAK2/STAT3 pathway, which is implicated in neuroinflammation.
Anti-inflammatory and Analgesic Properties
The core structure of phenylacetic acid is found in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[2] This suggests that novel this compound derivatives could be developed as potent anti-inflammatory and analgesic agents, potentially with improved efficacy or safety profiles.
Antibacterial Activity
Preliminary studies have indicated that certain hydroxyphenylacetic acid derivatives possess antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound and related derivatives.
Table 1: Anticancer Activity of Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2b | PC3 (prostate carcinoma) | 52 | Imatinib | 40 |
| 2c | PC3 (prostate carcinoma) | 80 | Imatinib | 40 |
| 2c | MCF-7 (breast cancer) | 100 | Imatinib | 98 |
Data extracted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[3]
Table 2: Antibacterial Activity of Hydroxyphenylacetic Acid Derivatives
| Compound | Bacteria | Minimum Bactericidal Concentration (MBC) (mmol/L) |
| 3,4-dihydroxyphenylacetic acid | S. aureus | 10 |
| 4-hydroxy-3-methoxyphenylacetic acid | S. aureus | 10 |
| 3-hydroxy-4-methoxyphenylacetic acid | S. aureus | 10 |
| 4-hydroxy-3,5-dimethoxyphenylacetic acid | S. aureus | 5 |
| 3,4-dihydroxyphenylacetic acid | E. coli | 10 |
| 3-hydroxy-4-methoxyphenylacetic acid | E. coli | 10 |
Data from a study on novel bioactive lipophilic hydroxyalkyl esters and diesters based on hydroxyphenylacetic acids.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid Derivatives
This protocol describes a multi-step synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its amide and potassium salt derivatives, based on published methods.[1][5]
Step 1: Synthesis of 3,4,5-Triphenyltoluene
-
Dissolve 3.00 g (9.12 mmol) of the starting compound 4 in 50 mL of toluene.
-
Add 15 mL of a 2 M Na2CO3 solution, 50 mL of EtOH, and 3.34 g (27.37 mmol) of phenylboronic acid.
-
Add a 5 mol% solution of Pd(PPh3)4 (0.527 g, 0.456 mmol).
-
Reflux the reaction mixture for 3 days.
-
Cool the slurry to room temperature and filter.
-
Separate the organic phase and extract the aqueous phase twice with 15 mL of EtOAc.
-
Combine the organic phases, wash once with water, and dry over MgSO4.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from MeOH to yield compound 5 (68% yield).[5]
Step 2: Synthesis of 3,4,5-Triphenylbenzyl Bromide
-
Dissolve 1.00 g (3.12 mmol) of compound 5 and 0.28 g (1.56 mmol) of N-bromosuccinimide in 20 mL of carbon tetrachloride.
-
Add a spatula tip of AIBN.
-
Reflux the mixture for 20 minutes.
-
Cool to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in 30 mL of chloroform, wash with brine and water, and dry over MgSO4.
-
Evaporate the solvent and recrystallize the residue from n-hexane to yield compound 6 (73% yield).[1]
Step 3: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetonitrile
-
Place 300 mg (0.75 mmol) of compound 6, 54 mg (0.83 mmol) of KCN, and 60 mg (0.23 mmol) of 18-crown-6 in a round bottom flask.
-
Add 10 mL of absolute acetonitrile.
-
Reflux the mixture for 3 days.
-
Evaporate the solvent and purify the crude product via flash chromatography to yield compound 7 (64% yield).[1]
Step 4: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetamide
-
Treat compound 7 with 33% HBr in acetic acid.
-
Reflux for 6 hours to obtain the acetamide derivative (71% yield).[1]
Step 5: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid
-
Treat the acetamide derivative from Step 4 with aqueous HCl and a catalytic amount of TiCl4.
-
Reflux for 2 hours to obtain the acetic acid derivative (85% yield).[1]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Antitumor Efficacy Assessment
This protocol describes a general workflow for evaluating the in vivo anticancer activity of this compound derivatives in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HepG2 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, positive control, different doses of the test compound). Administer the treatment via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Signaling Pathways and Visualizations
The following diagrams illustrate key signaling pathways that can be modulated by this compound derivatives, providing a visual representation of their potential mechanisms of action.
References
Application Notes and Protocols for the Synthesis of Triphenylacetic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of triphenylacetic acid esters and amides. Given the significant steric hindrance posed by the triphenylmethyl group, specialized methods are often required to achieve good yields. This document outlines two primary strategies for each class of compound: a classical two-step approach via the acyl chloride and a modern direct coupling or derivatization method.
Part 1: Synthesis of this compound Esters
The esterification of the sterically hindered this compound is challenging under standard Fischer esterification conditions. A more effective strategy involves the activation of the carboxylic acid, most commonly by conversion to the corresponding acyl chloride.
Method 1: Esterification via Triphenylacetyl Chloride
This two-step method involves the initial formation of triphenylacetyl chloride, which is then reacted with the desired alcohol. This approach is generally the most reliable for overcoming the steric hindrance of the triphenylmethyl group.
Experimental Protocol:
Step 1: Synthesis of Triphenylacetyl Chloride
-
To a stirred slurry of this compound (1.0 eq) in dry benzene or toluene (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a drying tube, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the mixture at room temperature. Effervescence (evolution of CO and CO2 with oxalyl chloride, or SO2 and HCl with thionyl chloride) should be observed.
-
After the initial gas evolution subsides (typically 30-60 minutes), gently heat the mixture to 50-60 °C for 1-2 hours to ensure complete reaction. The solution should become homogeneous.
-
Remove the solvent and excess reagent under reduced pressure to yield crude triphenylacetyl chloride as an oil or solid, which can be used in the next step without further purification.
Step 2: Esterification of Triphenylacetyl Chloride
-
Dissolve the crude triphenylacetyl chloride (1.0 eq) in a minimal amount of a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in the same solvent.
-
Cool the alcohol/base solution to 0 °C in an ice bath.
-
Slowly add the triphenylacetyl chloride solution to the alcohol/base solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride or pyridinium chloride salt.
-
Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization.
A "fusion" method has also been reported to be effective, where triphenylacetyl chloride is heated with an excess of the alcohol without a solvent, with yields ranging from 12-95%.[1][2]
Method 2: Esterification using Uronium-Based Coupling Agents
Modern coupling agents developed for peptide synthesis can also be effective for the formation of sterically hindered esters. Reagents such as TBTU, TATU, or COMU can activate the carboxylic acid under mild conditions.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a uronium-based coupling agent (e.g., TBTU, 1.2 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile (MeCN).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, dilute LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Data Presentation: Comparison of Esterification Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) | Notes |
| Via Acyl Chloride | This compound, Oxalyl chloride/SOCl2, Alcohol, Pyridine/TEA | Toluene, DCM | 0 to RT | 4-12 | 12-95[1][2] | Two-step process. Yields are highly dependent on the alcohol. |
| Uronium Coupling | This compound, Alcohol, TBTU, DIPEA | DMF/MeCN | RT | 12-24 | Moderate to High | Milder conditions, but reagents are more expensive. |
Part 2: Synthesis of this compound Amides
Similar to esterification, the amidation of this compound requires robust methods to overcome steric hindrance.
Method 1: Amidation via Triphenylacetyl Chloride
This is a reliable and straightforward method for synthesizing N-substituted triphenylacetamides.
Experimental Protocol:
-
Prepare triphenylacetyl chloride from this compound as described in Part 1, Method 1, Step 1.
-
Dissolve the crude triphenylacetyl chloride (1.0 eq) in a dry, aprotic solvent like DCM or THF.
-
In a separate flask, dissolve the desired primary or secondary amine (2.2 eq, or 1.1 eq of amine and 1.2 eq of a non-nucleophilic base like TEA) in the same solvent.
-
Cool the amine solution to 0 °C.
-
Slowly add the triphenylacetyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl (if a base was used), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Method 2: Amidation using Specialized Coupling Reagents for Hindered Substrates
Standard peptide coupling reagents like DCC or EDC often result in low yields for the amidation of this compound due to the steric bulk.[3] More effective reagents, such as those that form acyl fluorides in situ, have been developed for such challenging couplings.
Experimental Protocol (using BTFFH):
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as acetonitrile, add BTFFH (1.2 eq).
-
Add a non-nucleophilic base, such as DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the acid (formation of the acyl fluoride).
-
Add the desired amine (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Data Presentation: Comparison of Amidation Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Yield (%) | Notes |
| Via Acyl Chloride | This compound, Oxalyl chloride/SOCl2, Amine, Pyridine/TEA | Toluene, DCM | 0 to RT | 2-6 | Good to Excellent | Generally reliable; requires two steps. |
| BTFFH Coupling | This compound, Amine, BTFFH, DIPEA | Acetonitrile | 80 | 12-24 | 65-95[4] | Effective for sterically hindered substrates where other coupling agents fail. |
| DCC Coupling | This compound, Propargylamine, DCC | Not specified | Not specified | Not specified | Low[3] | Standard coupling agents are generally inefficient. |
| From Nitrile | 2-[(3,4,5-triphenyl)phenyl]acetonitrile | HBr in AcOH | Reflux | 6 | 71 (for amide)[5] | Multi-step synthesis of a this compound derivative. |
| NiCl2 Catalysis | Phenylacetic acid, Benzylamine, NiCl2 (10 mol%) | Toluene | 110 | 20 | 99[1] | Direct amidation; data for phenylacetic acid, may be applicable to this compound. |
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathways from this compound to its corresponding esters and amides.
Caption: General workflow for the synthesis of this compound esters and amides.
References
- 1. Chiral this compound Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions: A Focus on Ligand Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Ligands in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The heart of these catalytic systems is the palladium center, whose reactivity and stability are intricately modulated by the ligands coordinated to it. Ligands play a crucial role in the catalytic cycle by influencing the rates of oxidative addition and reductive elimination, preventing catalyst decomposition, and controlling the selectivity of the reaction.
While a vast array of ligands, predominantly phosphine-based and N-heterocyclic carbene (NHC) ligands, have been developed and successfully applied, this document addresses the specific query regarding the use of triphenylacetic acid as a ligand in these transformations. A comprehensive review of the scientific literature indicates that This compound is not a commonly employed ligand for palladium-catalyzed Suzuki, Heck, or Sonogashira cross-coupling reactions.
However, the broader class of carboxylates, particularly bulky ones, can influence palladium-catalyzed C-H activation reactions, a related but distinct area of catalysis.[1] In these cases, bulky carboxylate ligands have been shown to accelerate the rate-determining C-H bond activation step and suppress the deactivation of the palladium catalyst.[1] It is conceivable that this compound, as a sterically hindered carboxylic acid, could act as an additive or co-catalyst, potentially influencing the reaction by acting as a proton shuttle or by transiently coordinating to the palladium center. Nevertheless, specific protocols or quantitative data for its use as a primary ligand in the major cross-coupling reactions are not available.
Given the absence of established protocols for this compound, these application notes will focus on well-established, highly efficient ligand systems for Suzuki-Miyaura, Heck, and Sonogashira reactions. The following sections provide detailed experimental protocols, quantitative data, and mechanistic diagrams for these foundational reactions, offering a practical guide for researchers in the field.
Section 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. It is widely used for the synthesis of biaryls.
General Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition of the organic halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
References
Applications of Triphenyl-Substituted Compounds in Polymer Chemistry: Application Notes and Protocols
A focus on Triphenylmethyl (Trityl) Derivatives in the Absence of Direct Applications for Triphenylacetic Acid
Extensive research into the applications of this compound in polymer chemistry has revealed a notable scarcity of direct utilization of this compound as a monomer, initiator, or functionalizing agent in the surveyed scientific literature. However, the structurally related triphenylmethyl (trityl) group, which shares the core bulky triphenylmethane scaffold, is well-documented in several key areas of polymer science. This document provides detailed application notes and protocols for the use of triphenylmethyl derivatives in polymer chemistry, which may serve as a valuable reference and a basis for exploring potential analogous applications for this compound derivatives.
Application Note 1: Triphenylmethyl Anions as Initiators in Anionic Polymerization
The triphenylmethyl (trityl) anion and its derivatives are effective initiators for the anionic polymerization of certain vinyl monomers, particularly methacrylates. The bulky nature of the trityl anion can influence the stereochemistry of the resulting polymer, and its reactivity can be tuned by substituents on the phenyl rings. Anionic polymerization initiated by trityl anions can proceed in a living manner, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Mechanism of Initiation
The initiation process involves the nucleophilic attack of the triphenylmethyl anion on the double bond of a vinyl monomer, such as methyl methacrylate (MMA). This creates a new carbanion at the monomer unit, which then propagates by adding more monomer units. The stability of the initiating trityl anion and the propagating polymer chain are crucial for achieving a controlled polymerization.
Quantitative Data for Anionic Polymerization of MMA
| Initiator System | Monomer | Solvent | Temperature (°C) | Initiator Efficiency (%) | Polymer M_n ( g/mol ) | Polydispersity (Đ) | Reference |
| Tetramethylammonium-triphenylmethide | Methyl Methacrylate | THF | -78 | 9 - 40 | 15,000 - 322,000 | < 1.1 - 1.2 | [1] |
Experimental Protocol: Anionic Polymerization of Methyl Methacrylate (MMA) Initiated by a Triphenylmethyl Derivative[1]
Materials:
-
Trimethyltriphenylmethylsilane (TPMTMS)
-
Tetramethylammonium fluoride (TMAF)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Methyl methacrylate (MMA), purified by distillation over CaH₂ and then trioctylaluminum
-
Methanol (for termination)
Procedure:
-
Initiator Preparation: In a flame-dried, argon-purged flask, dissolve TPMTMS and TMAF in anhydrous THF. The solution is stirred at -20°C for approximately 30 minutes until the deep red color of the triphenylmethyl anion develops.
-
Polymerization: Cool the initiator solution to -78°C in a dry ice/acetone bath. Add a pre-chilled solution of MMA in THF dropwise to the initiator solution over a period of 20 seconds to 10 minutes with vigorous stirring. The polymerization is typically allowed to proceed for 1-2 minutes after the addition of the monomer is complete.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The disappearance of the red color indicates the quenching of the living anionic chains.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexane or methanol. Filter the precipitated poly(methyl methacrylate) (PMMA), wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the molecular weight (M_n) and polydispersity (Đ) of the resulting PMMA by size exclusion chromatography (SEC).
Application Note 2: Polymer Functionalization with the Triphenylmethyl (Trityl) Group for Hydroxyl Protection
The triphenylmethyl (trityl) group is a widely used protecting group for primary hydroxyl functions in organic synthesis, including polymer chemistry.[2][3] Its large steric bulk provides selectivity for the protection of less hindered hydroxyl groups. In polymer chemistry, tritylation is a method of functionalizing polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or polyethylene glycol (PEG), to introduce a bulky, hydrophobic moiety. This can be used to alter the polymer's solubility, as a temporary protecting group during further chemical modifications, or to create specific end-functionalized polymers.
Quantitative Data for Polymer Tritylation
| Polymer | Tritylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Degree of Substitution (%) | Reference |
| Polyethylene Glycol | Trityl Chloride | Triethylamine | Dichloromethane | Room Temp. | 12 | >95 | [4] |
| Polyvinyl Alcohol | Palmitoyl Chloride* | Pyridine | DMF | 80 | 0.5 | Not specified | [5][6] |
Experimental Protocol: Tritylation of Polyethylene Glycol (PEG)[4]
Materials:
-
Polyethylene glycol (PEG-OH)
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolution: In a flame-dried, argon-purged flask, dissolve PEG-OH in anhydrous DCM.
-
Reaction: Add triethylamine to the solution, followed by the portion-wise addition of trityl chloride at room temperature with stirring.
-
Monitoring: Allow the reaction to stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the shift of the terminal methylene protons.
-
Work-up: After completion, filter the reaction mixture to remove triethylammonium chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude product in a minimal amount of DCM and precipitate the trityl-protected PEG (PEG-OTr) by adding the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure and determine the degree of functionalization using ¹H NMR and FT-IR spectroscopy.
Application Note 3: Synthesis and Polymerization of Monomers Bearing a Triphenylmethyl Group
Monomers containing the bulky triphenylmethyl (trityl) group, such as triphenylmethyl methacrylate (TrMA), are of interest for synthesizing polymers with unique properties. The large trityl group can impart high thermal stability, specific solubility characteristics, and can influence the polymer's microstructure, often leading to the formation of helical polymer chains.
Quantitative Data for Triphenylmethyl Methacrylate (TrMA) Synthesis and Polymerization
Monomer Synthesis:
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Reference |
| Methacrylic Acid | Triphenylmethanol | Sulfuric Acid | Benzene | ~70 | (General Esterification) |
| Methacryloyl Chloride | Triphenylmethanol | Pyridine | Toluene | ~80 | (General Esterification) |
Polymerization of TrMA:
| Initiator | Solvent | Temperature (°C) | Polymer M_n ( g/mol ) | Polydispersity (Đ) | Polymer Tacticity | Reference |
| AIBN (radical) | Toluene | 60 | - | - | Atactic | [7] |
| n-BuLi (anionic) | Toluene | -78 | 20,000 - 100,000 | 1.1 - 1.3 | Isotactic-rich | [8] |
Experimental Protocol: Synthesis of Triphenylmethyl Methacrylate (TrMA) and its Radical Polymerization
Part A: Synthesis of Triphenylmethyl Methacrylate (TrMA)
Materials:
-
Methacryloyl chloride
-
Triphenylmethanol
-
Pyridine
-
Toluene, anhydrous
-
Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged flask, dissolve triphenylmethanol in anhydrous toluene. Add pyridine to the solution.
-
Monomer Synthesis: Cool the solution in an ice bath and add methacryloyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove pyridinium hydrochloride. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent system like toluene/hexane to obtain pure TrMA.
-
Characterization: Confirm the structure of the monomer by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part B: Radical Polymerization of TrMA
Materials:
-
Triphenylmethyl methacrylate (TrMA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol (for precipitation)
Procedure:
-
Polymerization Setup: In a polymerization tube, dissolve TrMA and AIBN in anhydrous toluene.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the tube under vacuum and place it in a thermostatically controlled oil bath at 60°C for 24 hours.
-
Isolation: After the polymerization period, cool the tube, break the seal, and pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the poly(triphenylmethyl methacrylate) (PTrMA), wash with methanol, and dry under vacuum.
-
Characterization: Determine the molecular weight and polydispersity by SEC, and analyze the microstructure by ¹H NMR spectroscopy.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Application Notes and Protocols for the Esterification of Triphenylacetic Acid with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of triphenylacetic acid esters, compounds of interest in various fields of chemical and pharmaceutical research due to their unique steric and electronic properties. The protocols outlined below cover three common esterification methods: the use of triphenylacetyl chloride, Steglich esterification, and Fischer-Speier esterification. Each method's applicability, advantages, and limitations are discussed to aid in the selection of the most suitable protocol for a given alcohol and research objective.
Introduction
This compound is a sterically hindered carboxylic acid, which can present challenges for standard esterification procedures. The bulky triphenylmethyl group can impede the approach of the alcohol nucleophile to the carbonyl carbon. Consequently, the choice of esterification method is critical to achieving satisfactory yields. This application note details three distinct protocols, offering options for a range of alcohol substrates, from simple primary alcohols to more sterically demanding tertiary alcohols.
Comparative Data of Esterification Methods
The selection of an appropriate esterification method for this compound is highly dependent on the nature of the alcohol substrate. The following table summarizes typical yields for different classes of alcohols under three distinct protocols.
| Esterification Method | Alcohol Type | Typical Yield (%) | Notes |
| Triphenylacetyl Chloride | Primary, Secondary, Chiral | 12 - 95% | Broad applicability; reaction with excess alcohol is often effective.[1][2] |
| Steglich Esterification | Primary, Secondary, Tertiary | Good to Excellent | Mild conditions, suitable for sterically hindered and acid-labile substrates.[3][4] |
| Fischer-Speier Esterification | Primary (e.g., Methanol) | Very Low | This compound is highly resistant to this method; potential for side reactions.[5] |
Experimental Protocols
Protocol 1: Esterification via Triphenylacetyl Chloride
This two-step method involves the initial conversion of this compound to its more reactive acid chloride, followed by reaction with the desired alcohol. This protocol is particularly versatile and has been reported to provide a wide range of yields.[1][2]
Step 1: Synthesis of Triphenylacetyl Chloride
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend this compound (1.0 eq) in anhydrous toluene.
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂, 1.5 to 2.0 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-110 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction mixture should become a clear solution.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude triphenylacetyl chloride can be used directly in the next step or purified by recrystallization.
Step 2: Esterification
-
Reaction Setup: In a clean, dry flask, dissolve the crude triphenylacetyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Alcohol: Add the desired alcohol (1.0 to 1.5 eq) to the solution. For less reactive or sterically hindered alcohols, using the alcohol as the solvent or in large excess can be beneficial. The addition of a non-nucleophilic base like pyridine or triethylamine (1.1 eq) can be used to scavenge the HCl produced.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, gentle heating may be required.
-
Purification: Upon completion, the reaction mixture is typically washed with water, a dilute aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst. It is particularly well-suited for sterically hindered substrates like this compound and for acid-sensitive alcohols, including tertiary alcohols.[3][4]
-
Reagents and Setup: To a solution of this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
If DCC is used, the by-product dicyclohexylurea (DCU) will precipitate and can be removed by filtration.
-
If EDC is used, the urea by-product is water-soluble and can be removed during an aqueous work-up.
-
-
Purification: After removal of the urea by-product, the filtrate is concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a dilute acid solution (e.g., 5% HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester can be further purified by column chromatography or recrystallization.
Protocol 3: Fischer-Speier Esterification (Not Recommended for High Yields)
The Fischer-Speier esterification involves the direct acid-catalyzed reaction between a carboxylic acid and an alcohol. Due to the steric hindrance of the triphenylmethyl group, this compound shows significant resistance to this method, and yields are generally very low. Furthermore, under strong acidic conditions, particularly with concentrated sulfuric acid, an undesirable side reaction involving decarbonylation can occur, leading to the formation of a triphenylmethyl ether rather than the desired ester.[5] Therefore, this method is not recommended for the efficient synthesis of this compound esters.
Visualizing the Esterification Workflow
The general process for the esterification of this compound, applicable to both the acid chloride and Steglich methods, can be visualized as a three-stage workflow: reaction setup, reaction execution, and product isolation and purification.
This diagram illustrates the sequential steps from the initial mixing of reactants to the final characterization of the purified ester product. Each stage involves critical procedures that contribute to the overall success of the synthesis.
References
- 1. Chiral this compound Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Use of Triphenylacetic Acid as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylacetic acid is a bulky, chiral carboxylic acid that can be utilized as a resolving agent for the separation of enantiomers of racemic compounds, particularly chiral alcohols and amines. Its utility stems from its ability to form diastereomeric derivatives—esters with alcohols or salts with amines—which possess different physicochemical properties, allowing for their separation by standard laboratory techniques such as fractional crystallization or chromatography. The large triphenylmethyl group often enhances the differences in the crystal packing or chromatographic behavior of the diastereomers, facilitating a more efficient separation.
These application notes provide detailed protocols for the chiral resolution of a model racemic alcohol (1-phenylethanol) and a model racemic amine (1-phenylethylamine) using this compound.
Mechanism of Chiral Resolution
The fundamental principle behind chiral resolution with this compound is the conversion of a mixture of enantiomers into a mixture of diastereomers. Diastereomers have different physical properties, such as solubility and chromatographic retention, which allows for their separation.
-
For Alcohols: A racemic alcohol reacts with this compound (or its activated form, triphenylacetyl chloride) to form a mixture of two diastereomeric esters. These esters can then be separated, typically by column chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure alcohols and recovers the this compound.
-
For Amines: A racemic amine reacts with this compound in an acid-base reaction to form a mixture of two diastereomeric salts. Due to differences in their crystal lattice energies, these salts often exhibit different solubilities in a given solvent system, enabling their separation by fractional crystallization. The enantiomerically pure amine is then recovered by treating the separated salt with a base.
Application: Chiral Resolution of a Racemic Alcohol
This protocol describes the resolution of racemic 1-phenylethanol by forming diastereomeric esters with this compound, followed by chromatographic separation and hydrolysis.
Experimental Protocol: Resolution of (±)-1-Phenylethanol
Part A: Synthesis of Diastereomeric Esters
-
Activation of this compound: In a round-bottom flask, suspend this compound (1.0 eq) in dry toluene (5 mL per gram of acid). Add a catalytic amount of dimethylformamide (DMF, 2-3 drops). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude triphenylacetyl chloride can be used directly in the next step.
-
Esterification: To the crude triphenylacetyl chloride, add the racemic 1-phenylethanol (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in a suitable solvent like dichloromethane (DCM). Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Part B: Separation of Diastereomeric Esters
-
Chromatography Setup: Prepare a silica gel column for flash chromatography. The choice of solvent system will depend on the specific diastereomers, but a good starting point is a mixture of hexane and ethyl acetate.
-
Elution: Dissolve the crude ester mixture in a minimal amount of the eluent and load it onto the column. Elute the diastereomers with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the separated diastereomers. Combine the fractions containing each pure diastereomer.
-
Isolation: Evaporate the solvent from the combined fractions to obtain the isolated diastereomeric esters.
Part C: Hydrolysis of Diastereomeric Esters and Recovery of Enantiopure Alcohols
-
Hydrolysis: Dissolve each separated diastereomeric ester in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide (3-4 eq), and heat the mixture to reflux for several hours until the ester is completely hydrolyzed (monitor by TLC).
-
Isolation of Alcohol: After cooling, extract the mixture with a nonpolar solvent like diethyl ether to isolate the enantiomerically pure 1-phenylethanol. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Recovery of Resolving Agent: Acidify the aqueous layer from the previous step with concentrated HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the resolved alcohols by chiral HPLC or by measuring the optical rotation.
Quantitative Data (Illustrative)
The following table summarizes typical results for the resolution of (±)-1-phenylethanol.
| Step | Parameter | Diastereomer 1 / Enantiomer 1 | Diastereomer 2 / Enantiomer 2 |
| Esterification | Yield of crude esters | - | ~95% |
| Separation | Yield of pure ester | ~40% | ~42% |
| Diastereomeric Excess (de) | >98% | >98% | |
| Hydrolysis | Yield of pure alcohol | ~35% (from racemic alcohol) | ~37% (from racemic alcohol) |
| Enantiomeric Excess (ee) | >98% | >98% | |
| Recovery of Resolving Agent | - | ~85-90% |
Workflow Diagram
Caption: Workflow for the chiral resolution of a racemic alcohol.
Application: Chiral Resolution of a Racemic Amine
This protocol outlines the resolution of racemic 1-phenylethylamine through diastereomeric salt formation with this compound and subsequent fractional crystallization.
Experimental Protocol: Resolution of (±)-1-Phenylethylamine
Part A: Diastereomeric Salt Formation
-
Dissolution: In separate flasks, dissolve the racemic 1-phenylethylamine (1.0 eq) and this compound (0.5-1.0 eq) in a suitable solvent. The choice of solvent is critical and may require screening. Common solvents include methanol, ethanol, acetone, or mixtures thereof.
-
Salt Formation: Slowly add the this compound solution to the amine solution with stirring. The diastereomeric salts may precipitate immediately, or the solution may need to be heated to achieve complete dissolution followed by slow cooling to induce crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to maximize the yield of the less soluble diastereomeric salt.
Part B: Fractional Crystallization
-
Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold crystallization solvent. This is the first crop of crystals, which should be enriched in one diastereomer.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the collected salt from a fresh portion of the solvent. This process can be repeated until a constant optical rotation or melting point is achieved, indicating high diastereomeric purity.
-
Isolation of the More Soluble Diastereomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. This can be concentrated and cooled to obtain a second crop of crystals, or the solvent can be evaporated and the residue used to recover the other enantiomer of the amine.
Part C: Liberation of the Enantiopure Amine
-
Base Treatment: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent such as diethyl ether or DCM. Add an aqueous solution of a strong base (e.g., 2 M NaOH) and stir until the solid dissolves completely.
-
Extraction: Separate the organic layer, which now contains the free enantiopure amine. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the resolved amine.
-
Recovery of Resolving Agent: Acidify the aqueous layer from the extraction with concentrated HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the resolved amine by chiral HPLC or by forming a derivative with a chiral derivatizing agent and analyzing by NMR.
Quantitative Data (Illustrative)
The following table presents illustrative data for the resolution of (±)-1-phenylethylamine.
| Step | Parameter | Less Soluble Salt / Enantiomer 1 | More Soluble Salt / Enantiomer 2 |
| Crystallization | Yield of crude salt | ~45% | In mother liquor |
| Diastereomeric Excess (de) | ~80-90% | - | |
| Recrystallization | Yield of pure salt | ~35-40% | - |
| Diastereomeric Excess (de) | >98% | - | |
| Liberation | Yield of pure amine | ~30-35% (from racemic amine) | Variable |
| Enantiomeric Excess (ee) | >98% | Variable | |
| Recovery of Resolving Agent | - | ~80-90% |
Logical Relationship Diagram
Caption: Logical workflow for the chiral resolution of a racemic amine.
Concluding Remarks
This compound serves as an effective chiral resolving agent for both alcohols and amines. The bulky nature of the triphenylmethyl group can lead to significant differences in the properties of the resulting diastereomers, which is advantageous for their separation. The choice between forming diastereomeric esters (for alcohols) or salts (for amines) dictates the subsequent separation technique, with chromatography being more common for esters and fractional crystallization for salts. Successful resolution is highly dependent on optimizing the reaction and separation conditions, particularly the choice of solvent for crystallization. The protocols provided herein offer a solid foundation for developing specific resolution procedures for a wide range of chiral compounds.
Application Notes and Protocols for the Preparation of Triphenylacetyl Chloride from Triphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of triphenylacetyl chloride from triphenylacetic acid. The information is curated for professionals in research and development who require a comprehensive understanding of this chemical transformation, including reaction conditions, purification methods, and characterization of the final product.
Overview and Signaling Pathway
The conversion of this compound to triphenylacetyl chloride is a fundamental reaction in organic synthesis, enabling the formation of a highly reactive acyl chloride. This intermediate is a versatile building block for the synthesis of various derivatives such as esters, amides, and ketones, which are often key moieties in pharmacologically active molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.
A general representation of this transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of triphenylacetyl chloride.
Experimental Protocols
Two primary methods for the synthesis of triphenylacetyl chloride from this compound are presented below, utilizing either thionyl chloride or oxalyl chloride as the chlorinating agent.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a standard method for the preparation of acyl chlorides from carboxylic acids.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Anhydrous solvent for recrystallization (e.g., hexane, cyclohexane)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for filtration under inert atmosphere
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). Alternatively, the reaction can be performed in an anhydrous solvent like toluene or dichloromethane.
-
Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C; if a solvent is used, the reflux temperature will be that of the solvent). The reaction is typically refluxed for 2-4 hours.[1]
-
The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride is removed by distillation, preferably under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed.[2]
-
The crude triphenylacetyl chloride is then purified.
Purification:
-
Distillation: The product can be purified by vacuum distillation.
-
Recrystallization: The crude product can be recrystallized from a non-polar solvent such as hexane or a mixture of toluene and cyclohexane to yield the purified triphenylacetyl chloride.[3]
Protocol 2: Synthesis using Oxalyl Chloride
This method is often preferred for smaller-scale preparations as the byproducts are all gaseous.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous benzene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Equipment:
-
Round-bottom flask with a stirring bar and a gas outlet
-
Syringe for addition of liquids
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound in anhydrous benzene or DCM.
-
Add a catalytic amount of DMF (e.g., 1 drop).[3]
-
With stirring, add oxalyl chloride (typically 1.5-2 equivalents) dropwise at room temperature.[3]
-
Effervescence (evolution of CO and CO₂) will be observed. The reaction is typically stirred at room temperature for 1-2 hours after the addition is complete.[3]
-
Once the gas evolution ceases, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude triphenylacetyl chloride.[3]
Purification: The crude product, often obtained as an oil, can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and cyclohexane.[3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of triphenylacetyl chloride.
Table 1: Reactant and Reagent Quantities
| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (Oxalyl Chloride)[3] |
| This compound | 1 equivalent | 0.4 g |
| Chlorinating Agent | Thionyl Chloride | Oxalyl Chloride |
| Equivalents of Agent | 2-3 equivalents | 0.2 g (~1.1 eq) |
| Solvent | Neat or Anhydrous Toluene/DCM | Anhydrous Benzene |
| Solvent Volume | - | 10 mL |
| Catalyst | None | DMF (1 drop) |
Table 2: Reaction Conditions and Yield
| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (Oxalyl Chloride)[3] |
| Temperature | Reflux (e.g., ~80 °C) | Room Temperature (25 °C) |
| Reaction Time | 2-4 hours | 1.5 hours |
| Work-up | Distillation of excess SOCl₂ | Evaporation of solvent |
| Product Form | Solid/Oil | Oil |
| Yield | Not specified | Not specified |
Table 3: Characterization Data for Triphenylacetyl Chloride
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Melting Point | 93-95 °C | [4] |
| Boiling Point | 230-235 °C at 20 mmHg | [5][6] |
| IR (C=O stretch) | ~1770-1810 cm⁻¹ | [1] |
| ¹H NMR | Aromatic protons expected in the range of 7.2-7.5 ppm | |
| ¹³C NMR | Carbonyl carbon expected in the range of 160-180 ppm | [7] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the synthesis and the chemical relationship between the reactants and products.
Figure 2: Experimental workflow for the synthesis of triphenylacetyl chloride.
Figure 3: Logical relationship of reactants, intermediates, and products.
Safety and Handling
This compound:
-
May cause skin and eye irritation.[8]
-
Handle with gloves and safety glasses.
Thionyl Chloride:
-
DANGER: Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water.
-
Work in a well-ventilated fume hood is mandatory.[9]
-
Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. A face shield is recommended.
-
Ensure a trap containing a neutralizing agent (e.g., sodium hydroxide solution) is used to capture the evolved HCl and SO₂ gases.
Triphenylacetyl Chloride:
-
Corrosive. Causes burns. Reacts with moisture.
-
Handle in a dry, inert atmosphere.
-
Wear appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. prepchem.com [prepchem.com]
- 4. Triphenylmethyl chloride: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Catalytic Use of Metal Complexes with Triphenylacetic Acid Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating bulky carboxylate ligands, such as triphenylacetic acid, have emerged as versatile catalysts in a range of organic transformations. The sterically demanding nature of the triphenylacetate ligand can significantly influence the selectivity and reactivity of the metallic center. Among these, dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] is a well-documented catalyst, particularly in reactions involving carbene transfer, such as cyclopropanation and carbon-hydrogen (C-H) insertion. This document provides detailed application notes and experimental protocols for the use of these catalysts, with a primary focus on the well-established chemistry of rhodium(II) triphenylacetate. While other metal complexes with this compound ligands are known, detailed catalytic applications and associated quantitative data are less prevalent in the reviewed literature.
Rhodium(II) Triphenylacetate [Rh₂(TPA)₄] as a Catalyst
Rhodium(II) triphenylacetate is a paddlewheel complex that has demonstrated notable efficacy in mediating the decomposition of diazo compounds to generate transient rhodium-carbene intermediates. These reactive species can then undergo a variety of synthetically useful transformations.
Application 1: Regioselective Cyclopropanation of [2.2]Paracyclophane
Rhodium(II) triphenylacetate has been shown to be an effective catalyst for the cyclopropanation of [2.2]paracyclophane with donor/acceptor carbenes. The bulky nature of the triphenylacetate ligands influences the regioselectivity of the reaction, favoring the formation of the norcaradiene product over the cycloheptatriene product.[1][2]
Quantitative Data:
The following table summarizes the regioselective cyclopropanation of [2.2]paracyclophane with an aryldiazoacetate catalyzed by Rh₂(TPA)₄ and other rhodium catalysts for comparison.[1][2]
| Entry | Catalyst | Substrate Ratio (Paracyclophane:Diazo) | Yield (%) | Regioselective Ratio (Cycloheptatriene:Norcaradiene) |
| 1 | Rh₂(TPA)₄ | 1:1.2 | 54 | 1:5 |
| 2 | Rh₂(esp)₂ | 1:1.2 | 48 | 1:3 |
| 3 | Rh₂(OPiv)₄ | 1:1.2 | 54 | 1:5 |
| 4 | Rh₂(TFA)₄ | 1:1.2 | 28 | 1:1 |
| 5 | Rh₂(OAc)₄ | 1:1.2 | 44 | 4:1 |
| 6 | Rh₂(OBz)₄ | 1:1.2 | 54 | 4:1 |
Experimental Protocol:
A General Procedure for the Rhodium(II) Triphenylacetate-Catalyzed Cyclopropanation of [2.2]Paracyclophane:[1][2]
-
Preparation: To an oven-dried vial, add [2.2]paracyclophane (0.2 mmol, 1.0 equiv), rhodium(II) triphenylacetate (1 mol %), and 4 Å molecular sieves (100 wt %).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.1 M concentration of the paracyclophane.
-
Reactant Addition: Over a period of 1 hour, add a solution of the aryldiazoacetate (0.24 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ via a syringe pump.
-
Reaction Conditions: Stir the reaction mixture at 25 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with CH₂Cl₂.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired cyclopropanation products. The regioselective ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[1][2]
Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation:
Caption: General catalytic cycle for rhodium-catalyzed cyclopropanation.
Application 2: Intramolecular Carbon-Hydrogen (C-H) Insertion
Rhodium(II) triphenylacetate is also a known catalyst for intramolecular C-H insertion reactions of α-diazocarbonyl compounds. This reaction is a powerful tool for the construction of cyclic compounds. The bulky ligands of Rh₂(TPA)₄ can influence the site selectivity of the C-H insertion, favoring insertion into typically less reactive C-H bonds. While specific quantitative data tables for a range of substrates are not as readily available in the reviewed literature as for cyclopropanation, the general utility of this catalyst in C-H activation is well-established.[3][4]
Experimental Protocol:
A General Procedure for Rhodium(II)-Catalyzed Intramolecular C-H Insertion:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diazo substrate (1.0 equiv) in a dry, degassed solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add the rhodium(II) triphenylacetate catalyst (typically 0.5-2 mol %).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity). For highly reactive diazo compounds, slow addition of the substrate to a solution of the catalyst may be necessary to control the reaction rate and minimize side reactions.
-
Monitoring: Monitor the reaction progress by TLC or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclic product.
Experimental Workflow for C-H Insertion:
Caption: A typical experimental workflow for C-H insertion reactions.
Other Metal Complexes with this compound Ligands
While the catalytic applications of rhodium(II) triphenylacetate are well-documented, the use of other metal complexes bearing the triphenylacetate ligand in catalysis is less frequently reported in the scientific literature. Researchers interested in exploring the catalytic potential of triphenylacetate complexes with other metals, such as copper, palladium, nickel, cobalt, or lanthanides, may need to focus on the de novo synthesis and characterization of these complexes, followed by screening in various catalytic transformations. General protocols for similar catalytic reactions with other carboxylate ligands can serve as a starting point for optimization.
Conclusion
Metal complexes with this compound ligands, particularly dirhodium(II) tetrakis(triphenylacetate), are valuable tools in synthetic organic chemistry. The steric bulk of the triphenylacetate ligand provides a means to control the selectivity of catalytic reactions, as demonstrated in the regioselective cyclopropanation of [2.2]paracyclophane. The provided protocols and data serve as a practical guide for researchers in the application of these catalysts. Further exploration into the catalytic activity of other metal triphenylacetate complexes represents a promising area for future research.
References
- 1. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Synthesis of Chiral Monohydrosilanes by Intramolecular C-H Functionalization of Dihydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solid, as complex with dichloromethane | Sigma-Aldrich [sigmaaldrich.com]
- 4. THP Life Science Webshop - Rhodium(II) triphenylacetate dimer [lifescience.thp.at]
Application Notes and Protocols: Triphenylacetic Acid as a Precursor for Synthesizing Hindered Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hindered ketones are a valuable class of organic compounds that find applications in medicinal chemistry, materials science, and as synthetic intermediates. Their sterically demanding nature can impart unique chemical and physical properties to molecules. Triphenylacetic acid, with its bulky triphenylmethyl moiety, serves as an excellent precursor for the synthesis of a variety of sterically hindered ketones. This document provides detailed application notes and protocols for three effective methods to synthesize hindered ketones from this compound: direct reaction with organolithium reagents, conversion to an acyl chloride followed by reaction with an organocuprate (Gilman reagent), and a modern approach using photoredox/nickel dual catalysis.
Method 1: Direct Synthesis via Reaction with Organolithium Reagents
The direct conversion of carboxylic acids to ketones using organolithium reagents is a powerful and straightforward method.[1][2] This approach is often more effective than using Grignard reagents, which can be less reactive towards the carboxylate intermediate.[3][4] The reaction proceeds through the formation of a stable dianion intermediate after the addition of two equivalents of the organolithium reagent. This intermediate is then hydrolyzed during acidic workup to yield the desired ketone.[5][6]
Experimental Protocol: Synthesis of 1,1,1-Triphenylacetone
Materials:
-
This compound
-
Methyllithium (CH₃Li) in diethyl ether (e.g., 1.6 M solution)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyllithium solution (2.2 eq) to the stirred solution of this compound via the dropping funnel over 30 minutes. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the solution is acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 1,1,1-triphenylacetone.
Workflow Diagram
Caption: Workflow for the synthesis of hindered ketones from this compound using an organolithium reagent.
Method 2: Acyl Chloride and Organocuprate (Gilman Reagent) Route
This two-step method involves the initial conversion of this compound to its more reactive acyl chloride derivative. The resulting triphenylacetyl chloride is then reacted with a lithium dialkylcuprate (Gilman reagent).[7] Organocuprates are softer nucleophiles than organolithiums or Grignards and are highly effective for the synthesis of ketones from acyl chlorides, as they do not typically add to the ketone product, thus preventing the formation of tertiary alcohol byproducts.[8]
Experimental Protocols
Part A: Synthesis of Triphenylacetyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or benzene
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) to the suspension.
-
Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude triphenylacetyl chloride, which can often be used in the next step without further purification.
Part B: Synthesis of Phenyl Trityl Ketone
Materials:
-
Triphenylacetyl chloride
-
Copper(I) iodide (CuI)
-
Phenyllithium (PhLi) in diethyl ether/cyclohexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add CuI (1.0 eq).
-
Add anhydrous diethyl ether and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add phenyllithium solution (2.0 eq) to the stirred suspension. The formation of the Gilman reagent, lithium diphenylcuprate ((Ph)₂CuLi), is often indicated by a color change.
-
In a separate flask, dissolve the crude triphenylacetyl chloride (1.0 eq) from Part A in anhydrous diethyl ether.
-
Slowly add the solution of triphenylacetyl chloride to the freshly prepared Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield phenyl trityl ketone.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. aklectures.com [aklectures.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Optimizing Triphenylacetic Acid Recrystallization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization of triphenylacetic acid from glacial acetic acid. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful purification and crystal growth.
Experimental Protocols
Objective: To purify crude this compound by recrystallization from glacial acetic acid to obtain high-purity crystals.
Materials:
-
Crude this compound
-
Glacial acetic acid (ACS grade or higher)
-
Erlenmeyer flask(s)
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Volume Estimation:
-
Place a small, known amount of crude this compound in a test tube.
-
Add a minimal volume of glacial acetic acid and gently heat the mixture while stirring.
-
Continue adding small portions of glacial acetic acid until the solid completely dissolves at the boiling point of the solvent (approximately 118°C).
-
This will provide an estimate of the required solvent volume for the bulk recrystallization.
-
-
Dissolution:
-
Place the bulk of the crude this compound in an Erlenmeyer flask.
-
Add the estimated volume of glacial acetic acid. For safety and to prevent solvent loss, it is advisable to use a condenser.
-
Heat the mixture to the boiling point of glacial acetic acid while stirring continuously to ensure complete dissolution.
-
If any insoluble impurities remain, perform a hot filtration step.
-
-
Cooling and Crystallization:
-
Once the solution is clear, remove it from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
To further increase the yield, the flask can then be placed in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold glacial acetic acid to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum or in a desiccator. The final product should be long, glittering prisms with a melting point of 264-265°C.[2]
-
Quantitative Data
| Compound | Solvent | Solubility | Reference |
| This compound | Glacial Acetic Acid | Moderately Soluble | [1] |
| This compound | Water, Ether, Benzene | Sparingly Soluble | [2] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound from glacial acetic acid.
Frequently Asked Questions (FAQs):
-
Q1: What is the expected morphology of this compound crystals recrystallized from glacial acetic acid?
-
A1: You can expect to obtain long, glittering prisms.[2]
-
-
Q2: Why is slow cooling important?
-
A2: Slow cooling allows for the selective incorporation of this compound molecules into the growing crystal lattice, resulting in larger and purer crystals. Rapid cooling can trap impurities within the crystals.
-
-
Q3: Can I use a different solvent for recrystallization?
-
A3: While glacial acetic acid is a commonly used and effective solvent, other solvents could potentially be used. However, the solubility characteristics would need to be determined to ensure a good yield of pure crystals. This compound is sparingly soluble in water, ether, and benzene.[2]
-
Troubleshooting Common Issues:
-
Issue 1: No crystals form upon cooling.
-
Possible Cause A: Too much solvent was used. If the solution is not supersaturated upon cooling, crystals will not form.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of this compound.
-
-
Possible Cause B: The solution is supersaturated but requires nucleation.
-
Solution 1: Scratch the inner surface of the flask with a glass stirring rod. This can create nucleation sites for crystal growth to begin.
-
Solution 2: Add a seed crystal. A small crystal of pure this compound can be added to the solution to induce crystallization.
-
-
-
Issue 2: Poor or low yield of crystals.
-
Possible Cause A: Incomplete crystallization.
-
Solution: Ensure the solution has been cooled sufficiently, including the use of an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
-
Possible Cause B: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus is pre-heated and that the solution is kept hot during the filtration process to prevent the product from crystallizing on the filter paper.
-
-
Possible Cause C: Using too much solvent.
-
Solution: As mentioned in Issue 1, concentrate the solution by boiling off some of the solvent.
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-
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Issue 3: Oiling out instead of crystallization.
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Possible Cause: The solution is highly supersaturated, or the cooling is too rapid. "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid.
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Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow it to cool more slowly.
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Solution 2: Ensure the purity of the starting material is not excessively low. High levels of impurities can sometimes lead to oiling out.
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-
Visualizing the Process
To further clarify the experimental workflow and troubleshooting logic, the following diagrams have been generated.
References
Technical Support Center: Synthesis of Triphenylacetic Acid
Welcome to the technical support center for the synthesis of triphenylacetic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Troubleshooting Guide
Issue 1: The Grignard reaction does not initiate.
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Question: I've added the triphenylchloromethane to the magnesium turnings in dry ether, but there are no signs of reaction (no bubbling, warming, or cloudiness). What could be the problem?
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Answer: The failure of a Grignard reaction to initiate is a common issue, often stemming from the passivation of the magnesium surface or the presence of trace amounts of moisture.
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Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1][2] To activate the magnesium, you can:
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Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.[1][3]
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Mechanically crush a few pieces of the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.[1]
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Add a few drops of 1,2-dibromoethane to the reaction mixture.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms, preventing the reaction from starting.[4][5][6]
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Issue 2: The reaction starts, but the yield of this compound is low.
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Question: My reaction initiated, but after workup, the yield of this compound is significantly lower than expected. What are the likely causes and how can I improve the yield?
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Answer: Low yields can result from several factors, including side reactions and incomplete conversion.
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Wurtz Coupling: A primary side reaction is the coupling of the formed triphenylmethylmagnesium chloride with unreacted triphenylchloromethane to form hexaphenylethane. This is a common issue, especially with reactive halides.[7][8]
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Protonation of the Grignard Reagent: If there are any acidic protons in the reaction mixture (e.g., from trace water), the Grignard reagent will be quenched, forming triphenylmethane instead of reacting with carbon dioxide.[4][9] The presence of triphenylmethane as a byproduct is a strong indicator of moisture contamination.
-
Solution: Re-evaluate and ensure rigorous anhydrous conditions throughout the entire process, including the carbon dioxide source.[5]
-
-
Incomplete Reaction with Carbon Dioxide: The carboxylation step may be inefficient.
-
Solution: Ensure a good dispersion of dry, powdered carbon dioxide (dry ice) is added to the Grignard reagent, or bubble dry CO2 gas through the solution for a sufficient amount of time.[10] The reaction is exothermic, so maintain a low temperature during the addition to prevent side reactions.
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-
Issue 3: An unexpected byproduct is isolated.
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Question: I have isolated a significant amount of a non-acidic, hydrocarbon byproduct. What could it be?
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Answer: The most likely hydrocarbon byproducts are triphenylmethane or hexaphenylethane.
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Triphenylmethane: Formed by the reaction of the Grignard reagent with a proton source, most commonly water.[9] Its presence indicates inadequate drying of reagents, solvents, or glassware.
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Hexaphenylethane: Formed via the Wurtz coupling side reaction.[7][8] This can be minimized by the slow addition of triphenylchloromethane.
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Frequently Asked Questions (FAQs)
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Q1: Why is anhydrous ether so critical for this synthesis?
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A1: Diethyl ether or tetrahydrofuran (THF) serves two primary purposes: it acts as a solvent for the reactants and it stabilizes the Grignar reagent by coordinating with the magnesium atom.[11] Most importantly, these solvents can be made anhydrous, which is crucial because Grignard reagents are potent bases and will react readily with any acidic protons, such as those from water, quenching the reagent and reducing the yield.[4][6][9]
-
-
Q2: What is the purpose of the iodine in the reaction?
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Q3: Can I use magnesium powder instead of turnings?
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A3: While magnesium powder has a higher surface area, it can be more difficult to initiate due to a more extensive oxide layer and can lead to a more vigorous and difficult-to-control reaction.[7] Magnesium turnings are generally preferred for better control of the reaction rate.
-
-
Q4: How can I confirm that my Grignard reagent has formed before adding the carbon dioxide?
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A4: Visual cues are the primary indicators of Grignard reagent formation. These include the disappearance of the magnesium turnings, the formation of a cloudy or brownish precipitate, and a noticeable exothermic reaction (the flask becomes warm).[1] For a quantitative assessment, a sample can be titrated (e.g., with iodine).
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Data Presentation
Table 1: Typical Reagent Quantities for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Triphenylchloromethane | 278.78 | 10.0 g | 0.0359 | 1.0 |
| Magnesium | 24.31 | 2.0 g | 0.0823 | 2.3 |
| Iodine | 253.81 | ~0.1 g | - | Catalytic |
| Dry Ether | 74.12 | 50 mL | - | Solvent |
| Carbon Dioxide (Dry Ice) | 44.01 | Excess | - | Reagent |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Suggested Solution(s) | Key Byproduct |
| Reaction does not start | Inactive magnesium surface | Add a crystal of iodine; crush magnesium turnings. | - |
| Presence of moisture | Rigorously dry all glassware, solvents, and reagents. | - | |
| Low yield of this compound | Wurtz coupling | Slow, dropwise addition of triphenylchloromethane. | Hexaphenylethane |
| Quenching of Grignard reagent | Ensure strictly anhydrous conditions. | Triphenylmethane | |
| Incomplete carboxylation | Use finely powdered dry ice; ensure efficient mixing. | Unreacted Grignard |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried for at least 4 hours at 120°C and assembled hot under a stream of dry nitrogen or argon.
-
Initiation: Place magnesium turnings (2.3 equivalents) and a small crystal of iodine in the reaction flask.[10]
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Grignard Formation: In the dropping funnel, prepare a solution of triphenylchloromethane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. Wait for the reaction to initiate, as evidenced by bubbling and a gentle reflux. Once initiated, add the remaining triphenylchloromethane solution dropwise at a rate that maintains a gentle reflux.
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Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
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Carboxylation: Cool the reaction mixture in an ice bath. Cautiously add an excess of finely crushed dry ice to the vigorously stirred solution.
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Workup: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to dissolve the magnesium salts.
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Isolation: Separate the ethereal layer and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Evaporate the ether to obtain the crude product. Recrystallize the crude this compound from a suitable solvent such as glacial acetic acid or ethanol to yield the pure product.[12]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. How does water affect Grignard reagents? | Filo [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. reaction mechanism - Why is it necessary to avoid even traces of moisture from a Grignard reagent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. prepchem.com [prepchem.com]
preventing "oiling out" during triphenylacetic acid crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the crystallization of triphenylacetic acid.
Troubleshooting Guide: Preventing "Oiling Out"
"Oiling out," or liquid-liquid phase separation, is a common issue in crystallization where the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This can lead to impure product and difficulties in isolation. This guide provides a systematic approach to troubleshoot and prevent this phenomenon when working with this compound.
Question: My this compound is "oiling out" during crystallization. What are the potential causes and how can I fix it?
Answer: Oiling out of this compound can be attributed to several factors, primarily related to supersaturation, solvent choice, temperature, and the presence of impurities. Below is a step-by-step guide to address this issue.
Step 1: Assess the Solvent System
The choice of solvent is critical in preventing oiling out. An ideal solvent will dissolve this compound when hot but have low solubility when cold.
Initial Checks:
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Is the solvent appropriate? this compound is moderately soluble in acetic acid, ethanol, and methanol, and sparingly soluble in benzene.[1] If you are using a solvent in which the compound is too soluble, it can lead to a supersaturated state that promotes oiling out.
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Is a single solvent system effective? If a single solvent is not providing the desired solubility profile, a mixed-solvent system can offer better control.
Troubleshooting Actions:
-
Switch to a More Suitable Solvent: If currently using a solvent of high solvation power, consider switching to one where this compound has more moderate solubility, such as glacial acetic acid or ethanol.
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Implement a Mixed-Solvent System: A common technique is to dissolve the this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. The turbidity indicates the solution is saturated. Adding a small amount of the "good" solvent to redissolve the oil/precipitate, followed by slow cooling, can promote crystal formation.
Logical Workflow for Solvent Selection
References
Technical Support Center: Purification of Crude Triphenylacetic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude triphenylacetic acid via acid-base extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my yield of recovered this compound lower than expected?
A1: Several factors can contribute to a low yield. Consider the following:
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Incomplete Extraction: The this compound may not have been fully converted to its carboxylate salt. Ensure you are using a sufficient amount of basic solution (e.g., sodium bicarbonate) and that the two layers are mixed thoroughly to facilitate the reaction. Incomplete mixing is a common cause of poor extraction efficiency[1].
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Incomplete Precipitation: After extracting the this compound into the aqueous layer as its salt, it must be re-protonated with a strong acid (e.g., HCl) to precipitate. It is crucial to add enough acid to make the solution acidic (test with pH paper). A slight excess of strong acid is often necessary to ensure complete precipitation[1].
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Premature Precipitation: If the concentration of the triphenylacetate salt in the aqueous layer is too high, it might precipitate before acidification, leading to loss during the separation of layers.
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Solubility Losses: this compound has very low solubility in water, but some loss is inevitable during washes and filtration[2]. To minimize this, ensure the precipitation is done in an ice bath to further decrease its solubility.
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Physical Losses: Product can be lost during transfers between glassware, filtration, and handling. Ensure quantitative transfer techniques are used.
Q2: An emulsion formed between the organic and aqueous layers. How can I resolve this?
A2: Emulsions are a common issue in liquid-liquid extractions. Here are several techniques to break them:
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Be Patient: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
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Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
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Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
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Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
Q3: I've acidified the aqueous extract, but no solid this compound has precipitated. What should I do?
A3: This can be an alarming result, but there are several possible causes and solutions:
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Insufficient Acidification: Double-check the pH of the aqueous layer with pH paper. It must be acidic (pH 1-2) for the carboxylic acid to precipitate. Add more concentrated strong acid if necessary[3].
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Solution is Too Dilute: If a large volume of water was used, the concentration of this compound may be below its solubility limit. You can try to concentrate the solution by gentle heating under vacuum, though this is not ideal.
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Back-Extraction: If precipitation fails, the most reliable recovery method is to perform a "back-extraction." Transfer the acidified aqueous solution to a separatory funnel and extract the this compound back into an organic solvent (like diethyl ether or ethyl acetate) in several portions. Combine the organic extracts, wash with brine, dry with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to recover the product[4].
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Induce Crystallization: Cool the acidified solution in an ice bath for an extended period. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide a surface to initiate crystallization.
Q4: The melting point of my final product is broad and lower than the literature value. What does this indicate?
A4: A broad and depressed melting point is a classic sign of an impure compound.
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Contamination: The product may still be contaminated with the neutral starting material or other byproducts.
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Residual Solvent: The sample may not be completely dry. Ensure the product is dried thoroughly under vacuum.
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Solution: The most effective way to improve purity is through recrystallization. Dissolve the impure solid in a minimum amount of a suitable hot solvent and allow it to cool slowly to form pure crystals.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₂ | [5][6] |
| Molecular Weight | 288.35 g/mol | [5] |
| Appearance | White crystalline solid | [2][7] |
| Melting Point | 270-273 °C | [5] |
| pKa (at 25°C) | 3.96 | [5] |
| Water Solubility | Sparingly soluble | [2] |
Table 2: Solvent Properties for Acid-Base Extraction
| Solvent | Use | Density (g/mL) | Notes |
| Diethyl Ether | Organic Layer | 0.71 | Highly volatile and flammable. Forms the top layer with water. |
| Ethyl Acetate | Organic Layer | 0.90 | Less volatile than ether. Forms the top layer with water[8]. |
| Dichloromethane | Organic Layer | 1.33 | Non-flammable but more toxic. Forms the bottom layer with water[9]. |
| 5% Sodium Bicarbonate | Aqueous Base | ~1.0 | A weak base suitable for selectively extracting carboxylic acids[4]. |
| 3M Hydrochloric Acid | Acidification | ~1.05 | Used to re-protonate the carboxylate salt, causing precipitation. |
Experimental Protocols
Detailed Methodology: Purification of Crude this compound
This protocol assumes the crude material contains this compound (an acidic compound) and a neutral impurity (e.g., triphenylmethane).
1. Dissolution: a. Weigh approximately 1.0 g of the crude this compound mixture. b. Dissolve the crude solid in about 20 mL of diethyl ether in a 50 mL Erlenmeyer flask. If the solid does not fully dissolve, you may gently warm the flask. c. Transfer the solution to a 125 mL separatory funnel.
2. Extraction with Base: a. Add 15 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel[8]. b. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure caused by CO₂ gas evolution. c. Close the stopcock and shake gently for 30-60 seconds, venting frequently to release pressure[8]. d. Place the funnel in a ring stand and allow the layers to separate completely. The top layer is the organic (ether) phase containing the neutral impurity, and the bottom is the aqueous phase containing the sodium triphenylacetate salt. e. Carefully drain the lower aqueous layer into a clean 100 mL Erlenmeyer flask labeled "Aqueous Extract". f. Repeat the extraction (steps 2a-2e) on the remaining organic layer with a fresh 10 mL portion of 5% NaHCO₃ solution. Combine this second aqueous extract with the first one. g. The organic layer can be set aside for recovery of the neutral impurity if desired.
3. Regeneration and Precipitation of this compound: a. Cool the combined "Aqueous Extract" in an ice-water bath. This will decrease the solubility of the final product. b. While stirring the cold solution, slowly add 3M hydrochloric acid (HCl) dropwise. You will observe the formation of a white precipitate. c. Continue adding HCl until no more precipitate forms and the solution is strongly acidic. Check the pH with blue litmus paper or pH paper to ensure it is ~2[3].
4. Isolation and Drying of Pure Product: a. Collect the white precipitate by vacuum filtration using a Büchner funnel. b. Wash the solid in the funnel with a small amount of ice-cold deionized water to remove any residual salts. c. Allow the solid to air-dry on the filter paper for several minutes by drawing air through the funnel. d. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven. e. Determine the weight of the purified this compound and calculate the percent recovery. f. Characterize the product by measuring its melting point. If the purity is not satisfactory, perform a recrystallization.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Chemical principle of acid-base extraction for this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. CAS 595-91-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Experiment 3: Acid Base Extraction Pre-reading Read | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 595-91-5 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [chemister.ru]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. magritek.com [magritek.com]
Technical Support Center: Identifying Impurities in Triphenylacetic Acid by NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NMR spectroscopy to identify impurities in triphenylacetic acid.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7.0-8.0 ppm). How can I identify the impurities?
A1: Unidentified peaks in the aromatic region of a this compound sample often correspond to common synthetic impurities such as triphenylmethane, triphenylmethanol, or benzophenone. To identify these, compare the chemical shifts and multiplicities of the unknown signals with the data provided in Table 1.
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Triphenylmethane will show a characteristic singlet for the methine proton around 5.6 ppm, in addition to its aromatic signals.
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Triphenylmethanol has aromatic signals that may overlap with this compound, but it lacks the carboxylic acid proton. The hydroxyl proton signal can sometimes be observed, but its chemical shift is highly variable and may be broad.[1][2]
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Benzophenone exhibits a distinct downfield shift for its ortho-protons.[3][4]
Q2: I observe a broad singlet in my ¹H NMR spectrum. What could it be?
A2: A broad singlet in the ¹H NMR spectrum could be due to several factors:
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Carboxylic Acid Proton: The carboxylic acid proton of this compound itself appears as a broad singlet, typically at a chemical shift greater than 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
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Water: Residual water in the NMR solvent is a very common impurity and appears as a broad singlet. The chemical shift of water is solvent-dependent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆). To confirm the presence of water, you can shake your sample with a small amount of D₂O; the water peak will disappear or significantly decrease in intensity.
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Hydroxyl Proton: If triphenylmethanol is an impurity, its hydroxyl proton will also appear as a broad singlet.[2] Similar to the carboxylic acid proton, this peak will also exchange with D₂O.
Q3: The baseline of my NMR spectrum is noisy and the peaks are broad. What should I do?
A3: A poor signal-to-noise ratio and broad peaks can result from several issues:
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Low Sample Concentration: If the sample is too dilute, the signal from your compound will be weak relative to the baseline noise. For a standard ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended. For ¹³C NMR, a higher concentration of 50-100 mg is often necessary.
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Poor Shimming: The magnetic field needs to be homogenous across the sample. Poor shimming will result in broad and distorted peaks. Re-shimming the spectrometer should resolve this issue.
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Insoluble Material: The presence of suspended particles in the NMR tube will disrupt the magnetic field homogeneity.[5] Ensure your sample is fully dissolved. If not, filter the solution before transferring it to the NMR tube.
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Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect paramagnetic contamination, it may be necessary to purify your sample further.
Q4: I see peaks corresponding to common laboratory solvents like acetone or ethyl acetate in my spectrum. How can I remove them?
A4: The presence of residual solvent peaks is a common issue.
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Acetone: Acetone is often used for cleaning glassware. Ensure your NMR tube is thoroughly dried before use. Rinsing the tube with the deuterated solvent you plan to use for your sample can help remove residual acetone.
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Ethyl Acetate or other synthesis-related solvents: These can be difficult to remove completely by rotary evaporation alone. Drying the sample under high vacuum for an extended period can help. For stubborn solvents, co-evaporation with a more volatile solvent (like dichloromethane) can be effective.
Data Presentation: NMR Data of this compound and Potential Impurities
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. All chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| This compound | ¹H | ~12.5 (Carboxylic Acid)~7.3-7.4 (Aromatic) | br sm |
| ¹³C | ~178.5 (C=O)~140.5 (Quaternary Ar-C)~129.5, 128.5, 127.5 (Ar-CH)~65.5 (Quaternary C) | ||
| Triphenylmethane | ¹H | ~7.1-7.3 (Aromatic)~5.6 (Methine) | ms |
| ¹³C | ~144.0 (Quaternary Ar-C)~129.5, 128.5, 126.5 (Ar-CH)~57.0 (Methine) | ||
| Triphenylmethanol | ¹H | ~7.2-7.5 (Aromatic)~2.1 (Hydroxyl) | mbr s |
| ¹³C | ~147.7 (Quaternary Ar-C)~128.3, 128.0, 127.8 (Ar-CH)~82.2 (Quaternary C-OH) | ||
| Benzophenone | ¹H | ~7.8 (ortho-Ar-H)~7.6 (para-Ar-H)~7.5 (meta-Ar-H) | dtt |
| ¹³C | ~196.8 (C=O)~137.6 (Quaternary Ar-C)~132.4, 130.1, 128.3 (Ar-CH) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
A detailed and careful sample preparation is crucial for obtaining a high-quality NMR spectrum.
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Sample Amount: For a ¹H NMR spectrum, weigh 5-25 mg of your this compound sample. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Common choices include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Use approximately 0.6-0.7 mL of the solvent.
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Dissolution: Place the weighed sample in a small, clean, and dry vial. Add the deuterated solvent and gently agitate until the sample is completely dissolved.
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Filtering: If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to avoid poor shimming and broad peaks.[5]
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Capping and Labeling: Cap the NMR tube securely and label it clearly.
2. Acquisition of a Standard ¹H NMR Spectrum
The following are general parameters for acquiring a ¹H NMR spectrum. These may need to be adjusted based on the specific spectrometer and sample.
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Insert the sample into the spectrometer.
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Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to optimize its homogeneity. This is often an automated process.
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Set acquisition parameters:
-
Pulse Width: Use a 30° or 45° pulse angle for routine spectra to ensure a faster relaxation time.
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Spectral Width: A typical range for ¹H NMR is -2 to 14 ppm.
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Acquisition Time: Typically 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Acquire the spectrum.
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Process the data: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizations
Caption: Workflow for the identification of impurities in this compound by NMR spectroscopy.
Caption: A troubleshooting guide for common issues encountered during NMR analysis.
References
Technical Support Center: HPLC Purity Determination of Triphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for determining the purity of triphenylacetic acid using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, troubleshooting guidance, and frequently asked questions.
Experimental Protocol: HPLC Method for this compound Purity
This section details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its process-related impurities.
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Gradient Program Table |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Standard Concentration | 0.5 mg/mL |
| Sample Concentration | 1.0 mg/mL |
Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the sample diluent to obtain a final concentration of 0.5 mg/mL.
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Sample Solution: Accurately weigh and dissolve approximately 50 mg of the this compound sample in the sample diluent in a 50 mL volumetric flask. Sonicate if necessary to dissolve and dilute to volume.
HPLC Method Validation Summary
The following table summarizes the typical validation parameters for this HPLC method.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and free from interference from blanks, diluents, and potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: Overall RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Visualizing the Experimental Workflow
Caption: Experimental workflow for HPLC purity analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Secondary Interactions: Interaction of the acidic carboxyl group with active silanol sites on the column. 2. Column Overload: Injecting too concentrated a sample. | 1. Ensure the mobile phase is sufficiently acidic (0.1% phosphoric acid should be adequate). Consider a column with low silanol activity or end-capping. 2. Dilute the sample and re-inject. |
| Poor Resolution | 1. Inappropriate Mobile Phase Composition: The gradient may not be optimal for separating closely eluting impurities. | 1. Adjust the initial or final percentage of acetonitrile in the gradient. A shallower gradient may improve separation. |
| Variable Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection. 2. Pump Issues: Fluctuations in the pump flow rate. | 1. Increase the equilibration time at the end of the gradient program. 2. Purge the pump to remove air bubbles and check for leaks. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in the solvents or water. 2. Detector Lamp Aging: The UV lamp in the detector is nearing the end of its life. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase. 2. Replace the detector lamp. |
| Ghost Peaks | 1. Carryover from Previous Injection: Contamination in the injector or column. | 1. Run a blank injection of the diluent to confirm carryover. Clean the injector and flush the column with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is a C18 column recommended for this analysis?
A1: A C18 column is a type of reverse-phase column with a non-polar stationary phase. This compound is a relatively non-polar molecule due to its three phenyl rings, making it well-suited for retention and separation on a C18 stationary phase.
Q2: What is the purpose of adding phosphoric acid to the mobile phase?
A2: this compound is a carboxylic acid. Adding an acid like phosphoric acid to the mobile phase suppresses the ionization of the carboxyl group. In its non-ionized form, this compound is more hydrophobic and interacts more consistently with the C18 stationary phase, resulting in better peak shape and retention.
Q3: What are the potential impurities in a this compound sample?
A3: Potential impurities can originate from the starting materials or by-products of the synthesis. Common synthesis routes may lead to impurities such as triphenylmethane, triphenylmethanol, or incompletely substituted phenylacetic acids. These would likely have different retention times in the described HPLC method.
Q4: How can I confirm the identity of an impurity peak?
A4: The most definitive way to identify an unknown impurity is to use a mass spectrometer (MS) detector coupled to the HPLC (LC-MS). The mass spectrum of the impurity can provide its molecular weight, which is a critical piece of information for structure elucidation.
Q5: What should I do if my sample does not fully dissolve in the recommended diluent?
A5: If the sample has poor solubility, you can try increasing the proportion of acetonitrile in the diluent (e.g., 75:25 acetonitrile/water). Ensure the sample is fully dissolved before injection to avoid clogging the HPLC system. It is important that the injection solvent is miscible with the mobile phase.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
overcoming steric hindrance in reactions involving triphenylacetic acid
Technical Support Center: Reactions Involving Triphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with this compound, a compound known for its significant steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why are standard esterification methods, like Fischer esterification, ineffective for this compound?
A1: Standard acid-catalyzed esterification fails primarily due to the immense steric bulk of the three phenyl groups surrounding the carboxylic acid. This steric hindrance prevents the alcohol nucleophile from effectively attacking the carbonyl carbon. Under the strong acidic conditions and heat of Fischer esterification, a competing reaction, decarbonylation, becomes dominant. The acid is protonated and loses water to form a triphenylacetylium cation, which then readily loses carbon monoxide to form the highly stable triphenylmethyl (trityl) cation. This carbocation is then trapped by the alcohol to yield a triphenylmethyl ether, not the desired ester.[1]
Q2: I am attempting to form an amide with this compound using common coupling reagents like Dicyclohexylcarbodiimide (DCC) and getting very low yields. What is the issue?
A2: The issue, once again, is steric hindrance. The bulky triphenylmethyl group shields the carbonyl carbon from the amine nucleophile. Standard coupling reagents like DCC are often not potent enough to facilitate the reaction efficiently for highly hindered substrates.[2] While these reagents work well for less hindered acids, the activation they provide is insufficient to overcome the high energy barrier for nucleophilic attack in this case.
Q3: What is the most effective general strategy to activate this compound for reactions with nucleophiles like amines and alcohols?
A3: The most common and reliable strategy is a two-step approach involving the conversion of this compound into a highly reactive acyl halide, typically triphenylacetyl chloride.[3] This is most effectively achieved using oxalyl chloride with a catalytic amount of dimethylformamide (DMF) or by using thionyl chloride.[4][5] The resulting acyl chloride is much more electrophilic and readily reacts with a wide range of nucleophiles, even hindered ones, to form esters and amides in good yields.[4][6]
Q4: Are there any reliable one-pot methods for forming amides from this compound without first isolating the acid chloride?
A4: Yes, advanced coupling reagents have been developed for sterically demanding substrates. One effective method involves the in-situ generation of an acyl fluoride, which is highly reactive. Using a reagent like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) has been shown to significantly improve yields for amide couplings with this compound compared to methods like DCC or even those using tantalum pentachloride (TaCl₅).[2]
Q5: During my reaction, I've noticed gas evolution and have isolated a product that has lost a carbon atom. What is happening?
A5: You are likely observing decarbonylation. This occurs when the triphenylacetylium cation, formed by activating the carboxylic acid, eliminates a molecule of carbon monoxide (CO).[1] This process is favorable because it leads to the formation of the exceptionally stable triphenylmethyl carbocation. This pathway is particularly common under strong acid catalysis, as seen in attempted Fischer esterifications.[1] In some cases, this compound can also undergo ionic decarboxylation (loss of CO₂) in the presence of a base to generate a stable triphenylmethyl anion, which can then act as a nucleophile.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in Esterification
-
Symptom: The reaction yields primarily the starting material or a triphenylmethyl ether instead of the desired ester.
-
Primary Cause: The steric hindrance of the triphenylmethyl group prevents the alcohol from attacking the carbonyl carbon. Under acidic conditions, the reaction favors a decarbonylation pathway.[1]
-
Solutions:
-
Two-Step Acyl Chloride Method: Convert this compound to triphenylacetyl chloride first using oxalyl chloride and catalytic DMF.[4] Then, react the purified acyl chloride with the alcohol. This is the most robust method.
-
Solvent-Free Fusion Method: For some alcohols, fusing (heating without solvent) the triphenylacetyl chloride with a large excess of the alcohol can provide the ester in good yields.[6][8] This method drives the reaction forward by using the alcohol as both reactant and solvent.
-
Issue 2: Failure of Amide Bond Formation
-
Symptom: Standard coupling conditions (e.g., DCC/DMAP, EDC/HOBt) result in the recovery of starting materials with little to no amide product formation.
-
Primary Cause: The nucleophilicity of the amine is insufficient to overcome the steric shield around the carbonyl group of this compound, even with moderate activation.[2]
-
Solutions:
-
Activate to Acyl Chloride: Prepare triphenylacetyl chloride as the intermediate. This is often the most effective solution.[4]
-
Use a High-Potency Coupling Reagent: Employ a modern, powerful coupling reagent designed for hindered substrates. The BTFFH method, which generates a highly reactive acyl fluoride in situ, has been shown to give significantly improved yields.[2]
-
Use a Lewis Acid Mediator: In some cases, Lewis acids like Titanium(IV) chloride (TiCl₄) can be used to directly condense carboxylic acids and amines. However, yields may be low when both the acid and the amine are sterically hindered.[9]
-
Data Presentation
Table 1: Comparison of Coupling Methods for Amide Synthesis with this compound
| Method/Reagent | Nucleophile | Reported Yield | Notes | Reference |
| DCC | Propargylamine | Low to Moderate | Standard carbodiimide methods are inefficient for this substrate. | [2] |
| TaCl₅ | Propargylamine | Low to Moderate | Lewis acid-based method shows limited success. | [2] |
| Acyl Chloride + DMAP | tert-Butylamine | Low to Moderate | Even with activation, hindered amines can be challenging. | [2] |
| BTFFH Method | Propargylamine | Significantly Improved | In-situ acyl fluoride formation provides high reactivity. | [2] |
| BTFFH Method | 4-Aminopyridine | Significantly Improved | Effective for less basic but nucleophilic amines. | [2] |
| BTFFH Method | tert-Butylamine | Significantly Improved | Overcomes hindrance from both the acid and the amine. | [2] |
Experimental Protocols
Protocol 1: Synthesis of Triphenylacetyl Chloride
This protocol is adapted from established procedures for converting hindered acids to acyl chlorides.[4]
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous benzene or dichloromethane (DCM).
-
Reagent Addition: Add oxalyl chloride (1.5-2.0 eq) to the slurry at room temperature.
-
Catalyst: Carefully add one drop of anhydrous dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature. Effervescence (evolution of CO and CO₂) should be observed. The reaction is typically complete within 1-2 hours when the solution becomes clear.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting oil or solid is triphenylacetyl chloride, which is often used in the next step without further purification.
Protocol 2: Esterification via the "Fusion" Method
This protocol is based on a solvent-free approach for hindered ester synthesis.[6][8]
-
Setup: In a round-bottom flask, place the crude triphenylacetyl chloride (1.0 eq) obtained from Protocol 1.
-
Reagent Addition: Add a large excess of the desired dry alcohol (10-20 eq).
-
Reaction: Heat the mixture (e.g., in an oil bath) to a temperature sufficient to melt the components and allow for a gentle reflux of the alcohol. The reaction time can range from a few hours to overnight, depending on the alcohol's reactivity.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine to remove excess alcohol and any HCl formed.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by recrystallization or column chromatography.
Visualizations
Caption: Workflow for overcoming steric hindrance with this compound.
Caption: Competing reaction pathways in the acid catalysis of this compound.
References
- 1. organic chemistry - Esterfication of 2,2,2-triphenylethanoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. prepchem.com [prepchem.com]
- 5. youtube.com [youtube.com]
- 6. Chiral this compound Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f.oaes.cc [f.oaes.cc]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Triphenylacetic Acid Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of triphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
This compound is a hydrophobic molecule, meaning it repels water. Its structure contains three bulky, nonpolar phenyl groups attached to a central acetic acid moiety.[1] While the carboxylic acid group provides some polarity, the large nonpolar surface area of the phenyl rings dominates, leading to very low solubility in water.[1][2] It is classified as sparingly soluble to insoluble in water.[1][2][3]
Q2: I'm seeing my this compound precipitate out of my aqueous buffer. What's happening and how can I fix it?
Precipitation of this compound from an aqueous solution is a common issue, often triggered by changes in pH, temperature, or solvent composition. As a weak acid with a pKa around 3.33-3.96, its solubility is highly dependent on the pH of the solution.[2][4] If the pH of your solution drops below its pKa, the equilibrium will shift towards the less soluble, protonated (uncharged) form, causing it to precipitate. To resolve this, you can try re-adjusting the pH to a more basic level (pH > 5) or employing one of the solubilization techniques detailed in the troubleshooting guide below.
Q3: Can I use organic solvents to dissolve this compound first before adding it to my aqueous system?
Yes, this is a common strategy. This compound is moderately soluble in solvents like ethanol, methanol, and acetic acid, and sparingly soluble in benzene and chloroform.[1][5] You can prepare a concentrated stock solution in a suitable organic co-solvent and then add it dropwise to your aqueous buffer while stirring vigorously. However, be mindful of the final concentration of the organic solvent in your aqueous solution, as it may interfere with your experimental system.
Troubleshooting Guide
Issue 1: Inability to Achieve Desired Concentration in an Aqueous Buffer
Cause: The inherent low aqueous solubility of this compound.
Solutions:
-
pH Adjustment: Increase the pH of the aqueous solution. As a weak acid, this compound becomes deprotonated and forms a more soluble carboxylate salt at higher pH values.[6][7][8] For most applications, adjusting the pH to a value at least 2 units above the pKa (i.e., pH > 6) is recommended.
-
Co-solvency: Employ a water-miscible organic solvent to increase the solubility.[9][10][11]
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Inclusion Complexation: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.[12][13]
-
Nanoparticle Formulation: Reduce the particle size to the nanometer range to increase the surface area and dissolution rate.[14][15]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆O₂ | [16] |
| Molecular Weight | 288.34 g/mol | [16][17] |
| pKa | 3.33 - 3.96 | [2][4] |
| Melting Point | 267-273 °C | [2][17] |
| Water Solubility | Insoluble / Sparingly Soluble | [1][2][3] |
| LogP (Octanol/Water) | 4.106 - 5.18 | [2][18] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Acetic Acid | Moderately Soluble | [5] |
| Ethanol | Moderately Soluble | [1][5] |
| Methanol | Moderately Soluble | [5] |
| Benzene | Sparingly Soluble | [3][5] |
| Chloroform | Sparingly Soluble | [5] |
| Ether | Sparingly Soluble | [3] |
Experimental Protocols & Visualizations
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble salt form.
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Weighing: Accurately weigh the desired amount of this compound powder.
-
Dispersion: Disperse the powder in the desired volume of purified water or buffer with a pH below the pKa of this compound (e.g., pH 3). The compound will not dissolve at this stage.
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Titration: While stirring continuously, slowly add a basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until the this compound is fully dissolved. This should occur as the pH of the solution increases significantly above the pKa (e.g., pH > 6).
-
Final Adjustment: Adjust the pH to the final desired value for your experiment, ensuring it remains in a range where the compound is soluble.
-
QS: Add water or buffer to reach the final desired volume.
Caption: Workflow for dissolving this compound using pH adjustment.
Protocol 2: Solubilization using Co-solvents
This method involves using a water-miscible organic solvent to aid in the dissolution of this compound.
-
Select Co-solvent: Choose a water-miscible organic solvent in which this compound is soluble (e.g., ethanol, DMSO, PEG 400).[5][19]
-
Prepare Stock Solution: Dissolve the weighed this compound in a minimal amount of the selected co-solvent to prepare a concentrated stock solution. Gentle warming or sonication may be used to aid dissolution.
-
Prepare Aqueous Phase: Prepare the desired aqueous buffer.
-
Combine: While vigorously stirring the aqueous phase, add the concentrated stock solution dropwise.
-
Observe: Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may be too low, or the concentration of this compound is too high.
-
Final Volume: Adjust to the final volume with the aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Caption: Workflow for dissolving this compound using a co-solvent.
Protocol 3: Solubilization via Cyclodextrin Inclusion Complexation
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Beta-cyclodextrin (β-CD) or its derivatives like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[13][20]
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., SBE-β-CD) in the desired aqueous buffer by stirring until fully dissolved. The concentration will depend on the required stoichiometry, often determined from a phase solubility study.
-
Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibrate: Seal the container and stir the suspension at a constant temperature for 24-72 hours to allow the system to reach equilibrium.
-
Separate: After equilibration, separate the undissolved this compound from the solution by filtration (e.g., using a 0.22 µm syringe filter) or centrifugation.
-
Analyze: The clear filtrate/supernatant contains the solubilized this compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC-UV.
Caption: Workflow for cyclodextrin-mediated solubilization.
Protocol 4: Nanoparticle Formulation by Flash Nanoprecipitation
This method creates a nanosuspension of the drug, which can improve dissolution rates and solubility.[14]
-
Organic Phase Preparation: Dissolve this compound and a stabilizing polymer (e.g., HPMCAS) in a suitable water-miscible organic solvent (e.g., acetone or THF). Since this compound is acidic, a base can be added to deprotonate the carboxylic acid, which can aid in nanoparticle formation.[14]
-
Aqueous Phase Preparation: Prepare an aqueous anti-solvent phase, which can be purified water or a buffer.
-
Mixing: Rapidly mix the organic phase with the aqueous anti-solvent phase under high shear conditions (e.g., using a high-speed homogenizer or a confined impinging jet mixer). The rapid change in solvent polarity causes the drug to precipitate as nanoparticles, which are stabilized by the polymer.
-
Solvent Removal: Remove the organic solvent from the nanosuspension, typically by evaporation under reduced pressure (rotary evaporation).
-
Optional Lyophilization: For long-term storage, the nanosuspension can be lyophilized (freeze-dried) into a stable powder, often with the addition of a cryoprotectant.[14]
Caption: Workflow for preparing this compound nanoparticles.
Visualizing Logical Relationships
Caption: Decision tree for selecting a suitable solubilization method.
References
- 1. CAS 595-91-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound(595-91-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 595-91-5 [chemicalbook.com]
- 5. This compound [chemister.ru]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpbr.in [ijpbr.in]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 13. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. pharmtech.com [pharmtech.com]
- 16. This compound | C20H16O2 | CID 68992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 三苯基乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 18. This compound (CAS 595-91-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Triphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of triphenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory and potential industrial-scale synthesis route for this compound?
A1: The most prevalent method for synthesizing this compound, both in laboratory settings and likely forming the basis for industrial production, is the Grignard reaction. This involves the reaction of a triphenylmethyl halide, typically triphenylchloromethane (trityl chloride), with magnesium metal to form triphenylmethylmagnesium chloride, which is then carboxylated using carbon dioxide.
Q2: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?
A2: The primary safety concerns are characteristic of large-scale Grignard reactions and include:
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Thermal Runaway: The formation of the Grignard reagent is highly exothermic. Poor heat dissipation on a large scale can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil vigorously and breach the reactor.
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Fire Hazard: The solvents used, typically anhydrous ethers like diethyl ether or tetrahydrofuran (THF), are extremely flammable. A runaway reaction or loss of containment can lead to a severe fire.
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Handling of Pyrophoric Reagents: While triphenylmethylmagnesium chloride is not typically pyrophoric, some Grignard reagents can be, and care must always be taken. The magnesium turnings themselves can also be a fire hazard.
Q3: What are the key parameters to control during the scale-up of this synthesis?
A3: Critical process parameters to monitor and control include:
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Temperature: Maintain a consistent and controlled temperature throughout the reaction to prevent thermal runaway.
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Addition Rate: The slow and controlled addition of the triphenylchloromethane solution to the magnesium suspension is crucial to manage the exothermic reaction.
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Agitation: Efficient stirring is necessary to ensure good mass and heat transfer, which is particularly important in a heterogeneous reaction involving solid magnesium.
-
Anhydrous Conditions: The presence of water will quench the Grignard reagent, reducing yield and potentially leading to the formation of triphenylmethane as a byproduct. All reagents, solvents, and equipment must be scrupulously dried.
Q4: What are the common byproducts and impurities encountered in the synthesis of this compound?
A4: Common byproducts and impurities include:
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Triphenylmethane: Formed if the Grignard reagent is quenched by a proton source, such as water.
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Unreacted Starting Material: Incomplete reaction can leave residual triphenylchloromethane.
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Wurtz Coupling Products: While less common with the sterically hindered trityl group, coupling of the Grignard reagent with unreacted triphenylchloromethane can occur.
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Peroxides: If the etheric solvents are not properly purified and stored, explosive peroxides can form.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate or is sluggish. | 1. Magnesium surface is passivated with magnesium oxide. 2. Presence of moisture in reagents or glassware. 3. Impure triphenylchloromethane. | 1. Activate magnesium using iodine, 1,2-dibromoethane, or mechanical stirring. 2. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. 3. Purify the triphenylchloromethane before use. |
| Yield is consistently low despite reaction initiation. | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Grignard reagent is being quenched by atmospheric CO2 or moisture. 3. Inefficient carboxylation. | 1. Increase reaction time and/or temperature, monitoring for side reactions. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon). 3. Ensure efficient delivery and dispersion of dry carbon dioxide gas or use freshly crushed dry ice. |
| Significant amount of triphenylmethane detected. | Grignard reagent is being protonated by a water source. | Rigorously dry all solvents, reagents, and glassware. Check the inert gas supply for moisture. |
Product Purity Issues
| Symptom | Potential Cause | Recommended Solution |
| Product is difficult to crystallize or has a low melting point. | Presence of impurities, such as unreacted starting material or byproducts. | 1. Optimize the reaction workup to remove impurities. This can include washing the organic phase with appropriate aqueous solutions. 2. Employ a multi-step purification process, such as recrystallization from different solvents or chromatography on a larger scale. |
| Product is discolored. | Formation of colored impurities, potentially from the iodine used for activation or from side reactions. | 1. Treat the crude product with activated carbon during recrystallization. 2. Consider alternative magnesium activation methods that do not introduce color. |
Data Presentation
| Parameter | Laboratory Scale (e.g., 10 g) | Industrial Scale (e.g., >100 kg) | Key Considerations for Scale-Up |
| Typical Yield | 80-90% | 70-85% | Yields may decrease slightly on scale-up due to less ideal mixing and heat transfer. Process optimization is crucial to maintain high yields. |
| Reaction Time | 2-4 hours | 6-12 hours | Addition times will be significantly longer to control the exotherm. Overall cycle times will also be longer due to material transfer and workup at scale. |
| Purity (before final purification) | 90-95% | 85-95% | Slower and less efficient heat and mass transfer can lead to a slight increase in side products. |
| Solvent Volume per kg of Product | High | Lower | Industrial processes are optimized to reduce solvent usage for cost and environmental reasons. |
| Method of Purification | Recrystallization from glacial acetic acid or ethanol.[1] | Likely involves dissolution in an aqueous base, extraction of non-acidic impurities, followed by precipitation of the acid.[1] May also involve crystallization from a more economical and less corrosive solvent. | The use of large volumes of glacial acetic acid is often not feasible at an industrial scale. |
Experimental Protocols
Key Experiment: Grignard Synthesis of this compound (Laboratory Scale)
This protocol is based on established laboratory procedures and serves as a foundation for scale-up development.[1]
Materials:
-
Triphenylchloromethane (10.0 g)
-
Magnesium turnings (2.0 g)
-
Anhydrous diethyl ether (or THF) (100 mL)
-
Iodine (a small crystal)
-
Dry ice (carbon dioxide)
-
Concentrated hydrochloric acid
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10% Sodium hydroxide solution
-
Glacial acetic acid (for recrystallization)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add the magnesium turnings and a crystal of iodine to the flask.
-
Dissolve the triphenylchloromethane in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small amount of the triphenylchloromethane solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining triphenylchloromethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add crushed dry ice to the reaction mixture with vigorous stirring. A large excess should be used.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
-
Workup and Isolation:
-
Slowly add 60 mL of water to the reaction mixture, followed by 40 mL of concentrated hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. The crude this compound will likely be in the organic layer.
-
Separate the layers and extract the aqueous layer with additional diethyl ether.
-
Combine the organic extracts.
-
-
Purification:
-
To purify, the crude product can be dissolved in a 10% sodium hydroxide solution.
-
Wash the aqueous solution with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
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Filter the solid, wash with water, and dry.
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Recrystallize the crude product from glacial acetic acid to obtain pure this compound.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Safe Handling and Disposal of Triphenylacetic Acid Waste
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of triphenylacetic acid waste. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance.[1] The primary hazards include:
-
Aquatic Toxicity: It is classified as very toxic to aquatic organisms and may cause long-lasting harmful effects to aquatic life.[1][2] All waste must be handled as hazardous waste to avoid environmental release.[1]
-
Dust Inhalation: As a white crystalline powder, it can form dust which may cause respiratory irritation.[1] Long-term exposure to high dust concentrations could potentially lead to changes in lung function.
-
Incompatibility with Oxidizing Agents: It can react with strong oxidizing agents, which should be avoided.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Appropriate PPE is essential to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves such as nitrile rubber, butyl rubber, or polychloroprene are suitable for handling the dry solid.[1]
-
Body Protection: A lab coat or overalls should be worn.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, a dust mask (e.g., N95) should be used.
Q3: How should I store this compound and its waste?
A3: Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[3] Keep it away from incompatible materials, particularly strong oxidizing agents.[1][3] Waste containers should be clearly labeled as "Hazardous Waste" and include the chemical name.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. Due to its high aquatic toxicity, this compound waste should never be disposed of down the drain, even after neutralization.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]
Q5: What should I do in case of a spill?
A5: For a minor spill of solid this compound, you should:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the material.
-
Place the spilled material into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Troubleshooting Guides
Neutralization Process
| Issue | Possible Cause | Solution |
| pH does not reach the target range of 6-9. | Insufficient amount of neutralizing agent added. | Slowly add more of the dilute sodium bicarbonate solution while continuously monitoring the pH. |
| Vigorous foaming or gas evolution. | The neutralizing agent is being added too quickly. | Add the neutralizing agent more slowly to control the rate of carbon dioxide release. |
| The mixture is heating up significantly. | The neutralization reaction is exothermic. | Perform the neutralization in an ice bath to dissipate the heat. |
| Solid this compound is not dissolving. | This compound is sparingly soluble in water. | Ensure continuous stirring. If necessary, a small amount of a water-miscible organic solvent (that is compatible with your waste stream) may be added to aid dissolution before neutralization, but consult with your EHS office first. |
Waste Compatibility
| Issue | Possible Cause | Solution |
| A precipitate forms when mixing this compound waste with another waste stream. | Chemical incompatibility leading to the formation of an insoluble salt. | Do not mix the waste streams. Keep this compound waste segregated. Consult a chemical compatibility chart or your EHS office. |
| The waste container becomes warm or pressurized after adding a new waste. | An exothermic or gas-producing reaction is occurring due to incompatibility. | Immediately stop adding the waste. If safe to do so, vent the container in a fume hood. Segregate the waste streams in the future. |
Quantitative Data Summary
Permissible Exposure Limits (PELs) for this compound (as Particulates Not Otherwise Regulated - PNOR)
| Jurisdiction | Limit | Notes |
| US - Oregon (Z-1) | 10 mg/m³ (Total Dust) | Oregon PELs may differ from federal limits. |
| US - Oregon (Z-1) | 5 mg/m³ (Respirable Fraction) | Oregon PELs may differ from federal limits. |
| US - Oregon (Z-3) | 5 mg/m³ (Respirable fraction) | - |
Aquatic Toxicity
| Endpoint | Value | Organism |
| GHS Classification | Hazardous to the aquatic environment, long-term hazard, Category 4 | - |
| Hazard Statement | H413: May cause long lasting harmful effects to aquatic life.[2] | - |
Experimental Protocols
Protocol for Neutralization of this compound Waste
This protocol is for the neutralization of small quantities of aqueous waste containing dissolved this compound.
Materials:
-
Waste solution of this compound
-
5% (w/v) sodium bicarbonate solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste)
-
Ice bath
-
Appropriate PPE
Procedure:
-
Place the beaker containing the this compound waste solution in an ice bath on a stir plate and add a stir bar.
-
Begin stirring the solution.
-
Slowly add the 5% sodium bicarbonate solution dropwise to the stirring waste solution. Be cautious of foaming due to the release of carbon dioxide gas.
-
Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the sodium bicarbonate solution until the pH of the waste is stable between 6.0 and 8.0.
-
Once neutralized, transfer the solution to a clearly labeled hazardous waste container for aqueous waste. Do not pour down the drain.
Protocol for Chemical Degradation using Fenton's Reagent (Advanced Oxidation Process)
This protocol is for the degradation of this compound in an aqueous solution and should only be performed by personnel trained in handling strong oxidizing agents.
Materials:
-
Aqueous solution of this compound
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) to adjust pH
-
Sodium hydroxide (NaOH) to neutralize after reaction
-
Reaction vessel (e.g., glass beaker)
-
Stir plate and stir bar
-
pH meter
-
Appropriate PPE (including face shield)
Procedure:
-
In a well-ventilated fume hood, place the aqueous solution of this compound in the reaction vessel with a stir bar and begin stirring.
-
Adjust the pH of the solution to approximately 3 by slowly adding sulfuric acid.
-
Add iron(II) sulfate heptahydrate to the solution to achieve the desired catalyst concentration (a common starting point is a 1:5 molar ratio of Fe²⁺ to H₂O₂).
-
Slowly and carefully add the 30% hydrogen peroxide to the solution. The reaction is exothermic and may produce gas.
-
Allow the reaction to proceed with continuous stirring. Reaction times can vary, so it is advisable to monitor the degradation of this compound using an appropriate analytical method (e.g., HPLC).
-
Once the degradation is complete, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a dilute solution of sodium hydroxide.
-
Transfer the treated solution, which will contain iron salts, to a labeled hazardous waste container.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Chemical compatibility of this compound waste with common laboratory chemicals.
References
Validation & Comparative
A Comparative Analysis of Steric Bulk: Triphenylacetic Acid vs. Pivalic Acid
For Immediate Release
[City, State] – A comprehensive guide comparing the steric hindrance of triphenylacetic acid and pivalic acid has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the steric parameters of the triphenylmethyl (trityl) group and the tert-butyl group, supported by quantitative data and experimental protocols.
Steric hindrance is a critical factor in chemical reactivity and molecular design. The bulky nature of the triphenylmethyl group, found in this compound, and the tert-butyl group, in pivalic acid, allows them to play significant roles in controlling reaction pathways and stabilizing reactive intermediates.[1][2] While both are considered sterically demanding, the triphenylmethyl group offers a much larger steric profile.
Quantitative Comparison of Steric Bulk
The steric bulk of a substituent can be quantified using various parameters. This guide focuses on the Tolman cone angle and A-values to provide a clear comparison.
| Parameter | Triphenylmethyl Group (from this compound) | tert-Butyl Group (from Pivalic Acid) |
| Tolman Cone Angle (θ) | ~178.4°[3] | ~143.5°[3] |
| A-Value (kcal/mol) | >4.9 (estimated) | ~4.9[4] |
Note: The Tolman cone angle is traditionally used for phosphine ligands but has been extrapolated to other substituents to provide a comparative measure of steric bulk.[3][5][6][7] The A-value for the triphenylmethyl group is not commonly cited but is expected to be significantly larger than that of the tert-butyl group due to its greater size.
The data clearly indicates that the triphenylmethyl group is substantially bulkier than the tert-butyl group, as evidenced by its larger Tolman cone angle.
Visualizing the Steric Difference
To visually represent the structural differences that lead to this disparity in steric bulk, the following diagram illustrates the two molecules.
Experimental Protocols
The determination of these steric parameters is based on established experimental and computational methods.
Determination of Tolman Cone Angle
The Tolman cone angle is a measure of the solid angle occupied by a ligand at a defined distance from a metal center.[5][6][7] While originally developed for phosphine ligands using physical models, modern approaches utilize computational methods.[5][8]
Computational Protocol:
-
Model Construction: A transition metal complex, such as a tungsten pentacarbonyl complex (W(CO)₅), is computationally modeled with the substituent of interest (e.g., triphenylmethyl or tert-butyl) attached to a donor atom (e.g., phosphorus).[3]
-
Geometry Optimization: The geometry of the model complex is optimized using density functional theory (DFT) calculations (e.g., at the PBEh-3c level of theory).[3]
-
Cone Angle Calculation: The cone angle is then calculated as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the substituent.[5][8]
Determination of A-Values
A-values quantify the steric preference of a substituent for the equatorial position on a cyclohexane ring.[4][9] They are determined by measuring the equilibrium constant between the axial and equatorial conformers.
Experimental Protocol (NMR Spectroscopy):
-
Synthesis: A monosubstituted cyclohexane with the desired substituent (e.g., triphenylmethyl or tert-butyl) is synthesized.
-
NMR Analysis: The compound is dissolved in a suitable solvent and analyzed by low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.[10]
-
Equilibrium Measurement: At low temperatures, the interconversion between the chair conformers is slow enough to allow for the integration of the signals corresponding to the axial and equatorial conformers.
-
Free Energy Calculation: The difference in Gibbs free energy (ΔG°) is calculated from the equilibrium constant (K) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[4][10] This ΔG° value is the A-value.
Logical Flow of Steric Hindrance Determination
The process of quantifying and comparing steric hindrance follows a logical workflow from molecular structure to experimental or computational determination of steric parameters.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 8. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Trityl vs. Triphenylacetic Acid Protecting Groups: A Guide for Researchers
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For chemists engaged in the synthesis of complex molecules, particularly in pharmaceutical and materials science research, the choice of the right protecting group is critical. This guide provides a detailed comparative analysis of the well-established trityl protecting group and the less conventional triphenylacetic acid moiety for the protection of hydroxyl and amino functionalities. While the trityl group is a mainstay in the synthetic chemist's toolbox, the use of this compound as a protecting group is notably absent from the mainstream literature. This guide will delve into the reasons for this disparity, providing experimental data for the trityl group and a critical evaluation of the potential utility of the this compound group.
The Trityl Group: A Bulky and Acid-Labile Workhorse
The triphenylmethyl (trityl, Tr) group is a widely employed protecting group for primary alcohols, and to a lesser extent, for amines and thiols.[1][2] Its popularity stems from a combination of useful properties: significant steric bulk, ease of introduction, and straightforward removal under mild acidic conditions.[1][3]
Key Characteristics of the Trityl Group:
-
Steric Hindrance: The three phenyl rings of the trityl group create a sterically demanding environment, leading to a high degree of selectivity for the protection of less hindered primary alcohols over secondary and tertiary alcohols.[1]
-
Acid Lability: The trityl ether linkage is readily cleaved by protic acids, such as trifluoroacetic acid (TFA) or even milder acids like acetic acid, due to the formation of the highly stable triphenylmethyl cation.[1][3] This allows for deprotection under conditions that often leave other acid-sensitive groups, like tert-butyldimethylsilyl (TBS) ethers, intact.[1]
-
Orthogonality: The trityl group is stable to a wide range of conditions, including basic, oxidative, and reductive environments, making it orthogonal to many other common protecting groups.[1][4] However, it can be cleaved by hydrogenolysis, which limits its orthogonality with benzyl ethers under these specific conditions.[1][4]
-
Modified Trityl Groups: The acid lability of the trityl group can be fine-tuned by introducing electron-donating or -withdrawing substituents on the phenyl rings. For instance, the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups are significantly more acid-labile than the parent trityl group, allowing for even milder deprotection conditions.[2]
Quantitative Data for Trityl Group Manipulations
| Parameter | Trityl (Tr) | 4,4'-Dimethoxytrityl (DMT) |
| Typical Protection Reagent | Trityl chloride (Tr-Cl) | 4,4'-Dimethoxytrityl chloride (DMT-Cl) |
| Protection Conditions | Pyridine, DMAP (cat.), CH₂Cl₂ | Pyridine, DMAP (cat.), CH₂Cl₂ |
| Typical Deprotection Conditions | 80% Acetic Acid or 1-5% TFA in CH₂Cl₂ | 1-3% Trichloroacetic acid or Dichloroacetic acid in CH₂Cl₂ |
| Relative Rate of Acidolysis | 1 | ~100 |
This compound: A Sterically Hindered Carboxylic Acid, Not a Conventional Protecting Group
In stark contrast to the widespread use of the trityl group, this compound is not commonly employed as a protecting group for alcohols or amines in organic synthesis. While the formation of triphenylacetyl esters is chemically possible, the literature suggests that these reactions can be inefficient when carried out in solution.[5][6]
The primary applications of this compound derivatives are found in other areas of chemistry:
-
Materials Science: this compound has been used as a "capping agent" in the synthesis of metal-organic frameworks (MOFs), where its bulky nature helps to control the pore size and guest encapsulation properties of the material.[4]
-
Chiral Auxiliaries and Probes: Chiral esters of this compound have been synthesized and studied for their chiroptical properties, acting as probes for stereochemical analysis.[5][6]
The fundamental difference between the trityl group and a hypothetical triphenylacetyl protecting group lies in the nature of the linkage to the protected functional group. The trityl group forms an ether linkage (R-O-Tr), while this compound would form an ester linkage (R-O-C(=O)-CPh₃).
Why is this compound Not a Good Protecting Group?
-
Inefficient Formation: As noted in the literature, the synthesis of triphenylacetyl esters from triphenylacetyl chloride and an alcohol in solution can be low-yielding.[5][6] This is likely due to the significant steric hindrance around the carbonyl group, which impedes the approach of the alcohol nucleophile.
-
Lack of Mild and Orthogonal Deprotection: While esters can be cleaved by hydrolysis under acidic or basic conditions, there is no established, mild, and highly selective method for the deprotection of a triphenylacetyl ester that would offer advantages over existing protecting groups. The steric hindrance that makes the ester difficult to form would also likely make it more resistant to hydrolysis than less hindered esters, potentially requiring harsh conditions for its removal. This lack of a reliable and orthogonal deprotection strategy is a major drawback for any potential protecting group.
Experimental Protocols for the Trityl Group
Protection of a Primary Alcohol with Trityl Chloride
Materials:
-
Primary alcohol (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol in a minimal amount of anhydrous pyridine and anhydrous DCM.
-
Add DMAP to the solution.
-
Add trityl chloride in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trityl ether.[7]
Deprotection of a Trityl Ether using Mild Acid
Materials:
-
Trityl-protected alcohol (1.0 eq)
-
80% aqueous acetic acid or a solution of 1-5% trifluoroacetic acid in dichloromethane
Procedure:
-
Dissolve the trityl-protected alcohol in the chosen acidic solution.
-
Stir the reaction at room temperature and monitor by TLC. The deprotection is typically rapid.
-
Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) if necessary.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography if necessary.[7]
Visualization of Key Concepts
Caption: General workflow for the protection of a primary alcohol as a trityl ether and its subsequent acidic deprotection.
Caption: Comparison of the steric environments of the trityl and triphenylacetyl groups attached to a functional group.
Conclusion
The trityl group remains an exceptionally valuable and versatile protecting group for primary alcohols in organic synthesis due to its steric bulk, which allows for selective protection, and its acid lability, which permits mild and orthogonal deprotection. A wealth of experimental data supports its reliable application in complex synthetic routes.
Conversely, this compound does not function as a practical protecting group for alcohols or amines. The formation of the corresponding esters is reported to be inefficient, and there is a lack of established protocols for their mild and selective cleavage. Its utility is primarily in the fields of materials science and stereochemical analysis. For researchers, scientists, and drug development professionals, the trityl group is a reliable and well-characterized tool, while the use of this compound as a protecting group is not a viable strategy based on current scientific literature. This guide underscores the importance of consulting established methodologies and understanding the fundamental chemical principles that govern the efficacy of a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 3. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral this compound Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Quantification of Triphenylacetic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of triphenylacetic acid in a reaction mixture is crucial for process monitoring, yield calculation, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose; however, a comprehensive evaluation of its performance against other analytical methods provides a clearer perspective on the optimal approach for specific laboratory needs. This guide offers an objective comparison of HPLC with alternative methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC with UV detection is a robust and common method, alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration each offer distinct advantages and disadvantages.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) | Potentiometric Titration |
| Principle | Chromatographic separation based on polarity, followed by UV detection.[1] | Separation of volatile derivatives in the gas phase coupled with mass spectrometry.[2][3] | Quantification based on the ratio of the integral of an analyte's NMR signal to that of a certified internal standard. | Measurement of the potential difference during the neutralization reaction with a standard base. |
| Sample Preparation | Dilution of the reaction mixture in the mobile phase. | Extraction and derivatization to a volatile ester (e.g., silylation). | Dissolution of a precisely weighed sample and internal standard in a deuterated solvent. | Dilution of the reaction mixture in a suitable solvent. |
| Linearity Range (Typical) | 0.1 - 100 µg/mL | 25 - 3000 ng/mL[2][3] | Wide, dependent on sample and standard concentration. | Dependent on titrant concentration, typically in the millimolar range. |
| Limit of Detection (LOD) (Typical) | 0.05 µg/mL | 12.5 - 50 ng/mL[2][3] | ~10 µM | Dependent on electrode sensitivity, typically higher than chromatographic methods. |
| Limit of Quantification (LOQ) (Typical) | 0.15 µg/mL | 25 - 100 ng/mL[2][3] | Dependent on desired accuracy, generally higher than LOD. | Dependent on electrode sensitivity and titrant concentration. |
| Precision (RSD%) | < 2% | < 5% | < 1% | < 0.5% |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes (including derivatization) | 5 - 15 minutes | 5 - 10 minutes |
| Advantages | High precision, robustness, and wide availability.[1] | High sensitivity and selectivity, provides structural information from mass spectra.[2][3] | High precision and accuracy, non-destructive, requires no analyte-specific reference standard for purity assessment if a certified standard is used. | Simple, inexpensive, and highly accurate for concentrated samples. |
| Disadvantages | Requires a chromophore for UV detection, moderate sensitivity. | Requires a derivatization step, which can be time-consuming and introduce errors.[2][3] | Lower sensitivity compared to MS-based methods, higher initial instrument cost. | Not suitable for trace analysis, susceptible to interference from other acidic or basic components in the mixture. |
Experimental Protocols
HPLC-UV Method
This method is based on a reversed-phase separation of this compound from other components in the reaction mixture.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.[1]
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column with low silanol activity).[4]
-
Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for best separation, a starting point could be a 60:40 (v/v) mixture of acetonitrile to acidified water.[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.[1]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
GC-MS Method (with Derivatization)
This method involves the conversion of the non-volatile this compound into a volatile derivative for analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Derivatization and GC-MS Conditions:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or ethyl chloroformate.[2][3]
-
Derivatization Procedure:
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Column: HP-5ms fused-silica capillary column (30 m × 0.25 mm i.d. × 0.25 µm).[2]
-
Injection Mode: Splitless at 260 °C.[2]
-
Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 300°C at 15°C/min, and hold for 5 min.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
MS Detection: Electron ionization (EI) at 70 eV, scanning in a mass range of m/z 50-550.
Procedure:
-
Standard Preparation: Prepare calibration standards of this compound and derivatize them in the same manner as the samples.
-
Sample Preparation: Extract the this compound from the reaction mixture using a suitable organic solvent. Derivatize the extracted sample as described above.
-
Quantification: Generate a calibration curve from the derivatized standards. Quantify the derivatized this compound in the sample based on the calibration curve.
Quantitative NMR (qNMR) Method
qNMR provides a highly accurate and precise method for quantification without the need for an analyte-specific reference standard if a certified internal standard is used.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Internal Standard Selection: Choose an internal standard with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals. For this compound, a suitable internal standard could be maleic acid or 1,4-bis(trimethylsilyl)benzene.
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire the 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Quantification: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
V = volume of the solvent
-
Potentiometric Titration Method
This classical method is suitable for determining the concentration of this compound in simpler reaction mixtures where it is the major acidic component.
Instrumentation:
-
Potentiometer with a pH electrode.
-
Burette.
Procedure:
-
Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
Sample Preparation: Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., a mixture of ethanol and water).
-
Titration: Titrate the sample solution with the standardized NaOH solution. Record the pH values as a function of the volume of titrant added.
-
Endpoint Determination: Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative plot).
-
Calculation: Calculate the concentration of this compound using the volume of titrant at the equivalence point and the stoichiometry of the acid-base reaction.
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
References
A Comparative Spectroscopic Analysis of Triphenylacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of triphenylacetic acid and its key derivatives: triphenylacetyl chloride, methyl triphenylacetate, and triphenylacetamide. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Introduction
This compound and its derivatives are fundamental building blocks in organic synthesis and are of significant interest in medicinal chemistry and materials science. The bulky triphenylmethyl (trityl) group imparts unique steric and electronic properties to these molecules, influencing their reactivity and supramolecular chemistry. Accurate and efficient characterization of these compounds is paramount, and spectroscopic techniques provide the most powerful tools for this purpose. This guide offers a comparative analysis of the spectral features of this compound and its common derivatives, highlighting the characteristic changes that occur upon functional group transformation at the carboxylic acid moiety.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its derivatives. These values are compiled from various spectral databases and literature sources.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | IR (cm⁻¹) | ~3000 (broad, O-H stretch), ~1700 (C=O stretch), ~1300 (C-O stretch) |
| ¹H NMR (ppm) | ~7.2-7.4 (m, 15H, Ar-H), ~12.5 (s, 1H, COOH) | |
| ¹³C NMR (ppm) | ~127-130 (Ar-C), ~65 (quaternary C), ~178 (C=O) | |
| MS (m/z) | 288 (M+), 243 ([M-COOH]+), 165 ([C₁₃H₉]+)[1] | |
| Triphenylacetyl Chloride | IR (cm⁻¹) | ~1780-1815 (C=O stretch, characteristic for acid chlorides)[2] |
| ¹H NMR (ppm) | ~7.2-7.5 (m, 15H, Ar-H) | |
| ¹³C NMR (ppm) | ~127-131 (Ar-C), ~70 (quaternary C), ~170 (C=O) | |
| MS (m/z) | 306/308 (M+, chlorine isotopes), 243 ([M-COCl]+), 165 ([C₁₃H₉]+) | |
| Methyl Triphenylacetate | IR (cm⁻¹) | ~1735 (C=O stretch, characteristic for esters)[2] |
| ¹H NMR (ppm) | ~7.2-7.4 (m, 15H, Ar-H), ~3.6 (s, 3H, OCH₃) | |
| ¹³C NMR (ppm) | ~127-130 (Ar-C), ~65 (quaternary C), ~173 (C=O), ~52 (OCH₃)[3] | |
| MS (m/z) | 302 (M+), 243 ([M-COOCH₃]+), 165 ([C₁₃H₉]+)[3] | |
| Triphenylacetamide | IR (cm⁻¹) | ~3350 & ~3170 (N-H stretches), ~1660 (C=O stretch, Amide I band) |
| ¹H NMR (ppm) | ~7.2-7.4 (m, 15H, Ar-H), ~7.5 & ~7.8 (br s, 2H, NH₂) | |
| ¹³C NMR (ppm) | ~127-130 (Ar-C), ~66 (quaternary C), ~177 (C=O) | |
| MS (m/z) | 287 (M+), 243 ([M-CONH₂]+), 165 ([C₁₃H₉]+) |
Interpretation of Spectroscopic Data
Infrared (IR) Spectroscopy
The most significant change in the IR spectra of these compounds is the position of the carbonyl (C=O) stretching frequency.
-
This compound: Exhibits a broad O-H stretch from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer, and a strong C=O stretch around 1700 cm⁻¹.[4]
-
Triphenylacetyl Chloride: The electron-withdrawing effect of the chlorine atom increases the double bond character of the carbonyl group, shifting the C=O stretch to a higher frequency, typically in the range of 1780-1815 cm⁻¹.[2][5]
-
Methyl Triphenylacetate: The C=O stretch of the ester is found at approximately 1735 cm⁻¹, intermediate between the acid and the acid chloride.[2][5]
-
Triphenylacetamide: The resonance donation from the nitrogen lone pair to the carbonyl group weakens the C=O double bond, resulting in a lower stretching frequency around 1660 cm⁻¹. The presence of two N-H stretching bands for the primary amide is also a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region (7.2-7.4 ppm) for all compounds shows a complex multiplet corresponding to the 15 protons of the three phenyl rings. The key diagnostic signals are:
-
The downfield singlet around 12.5 ppm for the acidic proton of This compound . This signal disappears upon D₂O exchange.[6]
-
The upfield singlet around 3.6 ppm for the three methyl protons of methyl triphenylacetate .
-
The two broad singlets for the amide protons of triphenylacetamide .
-
-
¹³C NMR: The aromatic carbons typically appear in the 127-130 ppm range. The most informative signals are:
-
The carbonyl carbon, which shifts depending on the electron-withdrawing nature of the substituent. It is most deshielded in the carboxylic acid and amide, and slightly more shielded in the ester and acid chloride.
-
The quaternary carbon attached to the three phenyl rings appears around 65-70 ppm.
-
The methyl carbon of methyl triphenylacetate gives a characteristic signal around 52 ppm.[3]
-
Mass Spectrometry (MS)
The mass spectra of all four compounds are expected to show a prominent peak at m/z 165, corresponding to the stable triphenylmethyl (trityl) cation ([C₁₉H₁₅]⁺). Another common fragment is observed at m/z 243, resulting from the loss of the entire carboxyl-derived functional group. The molecular ion peak (M+) will differ for each compound, reflecting their respective molecular weights. For triphenylacetyl chloride, a characteristic isotopic pattern for chlorine (M+ and M+2 in a ~3:1 ratio) will be observed.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument parameters may need to be optimized for specific samples and equipment.
Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is a common and convenient method. Alternatively, for solid samples, a KBr pellet can be prepared.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for all listed compounds. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used to better observe the acidic proton.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition (¹H NMR): A standard proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition (¹³C NMR): A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common method for these compounds, leading to characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used, particularly for identifying the molecular ion with minimal fragmentation.
-
Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of this compound and its derivatives.
Caption: Workflow for the spectroscopic comparison of this compound and its derivatives.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound and its derivatives. The characteristic shifts in the carbonyl stretching frequency in IR spectroscopy, the unique signals for the functional group protons in ¹H NMR, and the distinct molecular ion peaks and fragmentation patterns in mass spectrometry allow for a clear and confident structural assignment. This guide provides a foundational dataset and standardized protocols to aid researchers in their synthetic and analytical endeavors involving this important class of compounds.
References
- 1. This compound [webbook.nist.gov]
- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 3. This compound Methyl Ester | C21H18O2 | CID 231627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
A Researcher's Guide to Assessing the Enantiomeric Excess of Chiral Triphenylacetic Acid Esters
For researchers in synthetic chemistry, pharmacology, and materials science, the accurate determination of the enantiomeric excess (ee) of chiral molecules is of paramount importance. Chiral triphenylacetic acid esters, with their unique propeller-like structure, are not only interesting synthetic targets but are also utilized as stereodynamic probes.[1][2][3][4] This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric excess of these compounds, offering detailed experimental protocols, data presentation, and workflow visualizations to aid in method selection and implementation.
The principal methods for determining the enantiomeric excess of chiral compounds include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).[5] The choice of method depends on factors such as the physicochemical properties of the ester, the required accuracy and precision, sample throughput needs, and the availability of instrumentation.
Chromatographic Methods
Chromatographic techniques are the most widely used for the separation and quantification of enantiomers.[6] This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for the enantioseparation of a wide range of compounds, including aromatic esters. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for this class of molecules due to a combination of hydrogen bonding, π-π interactions, and steric effects that contribute to chiral recognition.[7][8]
Gas Chromatography (GC)
For volatile and thermally stable this compound esters, chiral GC offers high resolution and sensitivity. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of aromatic enantiomers.[9][10] Derivatization of the esters may sometimes be necessary to improve volatility and thermal stability.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[11][12][13] It is particularly well-suited for preparative separations. Polysaccharide-based CSPs are also widely used in SFC for chiral separations.[13]
Comparison of Chromatographic Methods
| Feature | Chiral HPLC | Chiral GC | Chiral SFC |
| Applicability | Broad applicability for a wide range of esters. | Suitable for volatile and thermally stable esters. | Good for both analytical and preparative scale; fast separations. |
| Typical CSPs | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Pirkle-type.[14][15] | Cyclodextrin derivatives (e.g., β-DEX™, γ-DEX™).[9] | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC).[11][16] |
| Resolution (Rs) | Generally good to excellent (Rs > 1.5). | High to very high resolution. | Excellent resolution, often superior to HPLC. |
| Analysis Time | 10 - 30 minutes. | 5 - 20 minutes. | 2 - 10 minutes. |
| Solvent Consumption | Moderate to high. | Low (gas mobile phase). | Significantly lower than HPLC. |
| Sample Preparation | Dissolution in mobile phase. | May require derivatization for volatility. | Dissolution in a compatible solvent. |
Spectroscopic Methods
Spectroscopic methods offer alternative approaches that can be particularly useful for high-throughput screening or when chromatographic methods are challenging to develop.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[17][18] CSAs, such as Pirkle's alcohol, form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[19] The integration of these signals allows for the calculation of the enantiomeric excess.
Circular Dichroism (CD) Spectroscopy
Electronic Circular Dichroism (ECD) is a powerful technique for studying chiral molecules. Chiral this compound esters have been shown to be excellent candidates for ECD analysis, where the chirality of an alcohol component can be sensed by the triphenylacetyl chromophore.[1][2][3] The Cotton effects observed in the ECD spectrum are highly sensitive to the stereochemistry of the ester.[2] For quantitative analysis, the magnitude of the CD signal is proportional to the enantiomeric excess.
Comparison of Spectroscopic Methods
| Feature | NMR with Chiral Solvating Agents | Circular Dichroism (CD) |
| Principle | Formation of transient diastereomeric complexes causing chemical shift non-equivalence.[18] | Differential absorption of left and right circularly polarized light.[2] |
| Sample Preparation | Simple mixing of the analyte and CSA in an NMR tube.[18] | Dissolution in a suitable solvent (e.g., cyclohexane).[2] |
| Data Acquisition | ¹H or ¹⁹F NMR spectrum. | ECD spectrum over a UV wavelength range. |
| Quantitative Analysis | Integration of separated signals for each enantiomer. | Correlation of CD signal intensity with known standards of varying ee. |
| Advantages | Rapid, non-destructive, small sample size. | High sensitivity, can provide information on absolute configuration.[1] |
| Limitations | Requires a suitable CSA that provides baseline resolution of signals. | Requires a chromophore near the stereocenter; calibration curve is necessary. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral this compound ester using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Reagents:
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Sample of chiral this compound ester
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/2-propanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the chiral this compound ester sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of a chiral this compound ester using ¹H NMR spectroscopy and Pirkle's alcohol as a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(S)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)
-
Sample of chiral this compound ester
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the chiral this compound ester in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
To the same NMR tube, add 1.0 to 1.5 equivalents of Pirkle's alcohol.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the chiral solvating agent. Protons closer to the chiral center are more likely to show observable separation.
-
-
Quantification:
-
Integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the integral values (I1 and I2): % ee = |(I1 - I2) / (I1 + I2)| * 100
-
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the enantiomeric excess of a chiral this compound ester by measuring its ECD spectrum.[2]
Instrumentation:
-
Circular Dichroism Spectrometer
-
Quartz cuvette (0.5 mm path length)
Reagents:
-
Cyclohexane (spectroscopic grade)
-
Samples of the chiral this compound ester with known and unknown enantiomeric excess.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of solutions in cyclohexane of the chiral this compound ester with known enantiomeric excesses (e.g., 100% R, 100% S, 75% ee, 50% ee, 25% ee, and racemic). The concentration should be in the range of 1.5 x 10⁻⁴ to 3.0 x 10⁻⁴ mol/L.[2]
-
-
Sample Preparation:
-
Prepare a solution of the unknown sample in cyclohexane at a similar concentration.
-
-
ECD Measurement:
-
Record the ECD spectra for all standard and unknown solutions from 400 nm to 185 nm.
-
Typical parameters: scan speed of 50 nm/min, 8 accumulations.[2]
-
-
Quantification:
-
Identify a wavelength corresponding to a strong Cotton effect maximum (e.g., around 225 nm).[3]
-
Plot the CD intensity (Δε) at this wavelength versus the known enantiomeric excess for the standard samples to generate a calibration curve.
-
Determine the enantiomeric excess of the unknown sample by interpolating its Δε value on the calibration curve.
-
Visualizing the Workflows
The following diagrams illustrate the logical flow of each experimental protocol.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Analysis with CSA.
Caption: Workflow for Quantitative ECD Analysis.
References
- 1. Chiral this compound Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral this compound Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. fagg.be [fagg.be]
- 12. chiraltech.com [chiraltech.com]
- 13. ymc.eu [ymc.eu]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
cross-validation of triphenylacetic acid analysis with different analytical techniques
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Triphenylacetic acid, a bulky organic molecule, presents unique analytical challenges. This guide provides a comprehensive cross-validation of four common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
This document outlines detailed experimental protocols for each method, presents a comparative summary of their performance characteristics, and includes a logical workflow for the cross-validation process. The information herein is designed to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix complexity.
Comparative Performance of Analytical Techniques
The selection of an analytical method is a critical decision in the drug development process. The following table summarizes the key performance parameters for the analysis of this compound using four distinct techniques. The data presented is a representative compilation based on established analytical principles and data from structurally related aromatic carboxylic acids, intended to provide a scientifically grounded comparison in the absence of a direct head-to-head study.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | 97-103% |
| Precision (% RSD) | < 2% | < 5% | < 1% | < 3% |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL | ~3 µg/mL |
| Analysis Time per Sample | 10-20 minutes | 15-30 minutes | 5-10 minutes | < 5 minutes |
| Selectivity | Moderate | High | Very High | Low |
| Sample Preparation | Simple (dissolution, filtration) | Derivatization may be required | Simple (dissolution, filtration) | Simple (dissolution) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for each of the four techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quality control of this compound due to its robustness and ease of use.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid to ensure the analyte is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the absorbance maximum of this compound (approximately 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: A series of standard solutions of this compound (e.g., 1-200 µg/mL) are prepared and injected to construct a calibration curve.
-
Accuracy: Determined by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assessed by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent technique for impurity profiling and trace analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, held for 1 minute, then ramped to 300 °C at 20 °C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Due to the low volatility of this compound, derivatization is often necessary. A common approach is esterification with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (TMS) ester.
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of derivatized standards.
-
Accuracy: Determined through recovery studies of spiked and derivatized samples.
-
Precision: Evaluated by repeated analysis of a derivatized standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies and the quantification of very low levels of this compound.[1][2][3][4][5]
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M-H]⁻) is m/z 287.1, and a characteristic product ion is monitored (e.g., m/z 243.1, corresponding to the loss of CO₂).
-
Sample Preparation: Similar to HPLC-UV, samples are dissolved in the mobile phase and filtered. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be required.[4]
-
Validation Parameters:
-
Linearity: Established using a calibration curve over the desired concentration range (e.g., 0.1-100 ng/mL).
-
Accuracy and Precision: Determined at low, medium, and high concentrations within the linear range.
-
Matrix Effects: Evaluated to ensure that components of the sample matrix do not interfere with the ionization of the analyte.
-
UV-Vis Spectrophotometry
This technique is simple and rapid, suitable for the analysis of pure this compound or in simple formulations where there are no interfering substances absorbing at the same wavelength.[6][7][8][9]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable organic solvent in which this compound is soluble and that does not absorb in the measurement region (e.g., ethanol or methanol).
-
Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by scanning a standard solution.
-
Sample Preparation: A known amount of the sample is dissolved in the chosen solvent to obtain a concentration within the linear range of the method.
-
Validation Parameters:
-
Linearity: A calibration curve is generated by measuring the absorbance of a series of standard solutions.
-
Accuracy: Assessed by the recovery of a known amount of this compound spiked into a sample.
-
Precision: Determined by repeated measurements of the same sample.
-
Visualization of Cross-Validation Workflow
The following diagrams illustrate the logical workflows for the development and cross-validation of these analytical methods.
References
- 1. vliz.be [vliz.be]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Triphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Triphenylacetic acid is a valuable compound in organic synthesis and materials science.[1] Its sterically hindered structure provides unique properties, making it a target for various applications. This guide offers a comparative overview of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield | Melting Point (°C) | Reference |
| Grignard Reaction 1 | Triphenylchloromethane | Magnesium, Iodine, Dry Ice, HCl | 3 hours (reflux) | ~59% | 258-260 (decomposed) | [2] |
| Grignard Reaction 2 | Triphenylchloromethane | Magnesium, Iodine, Carbon Dioxide | 3 hours (reflux) | 83% | 264-265 | [3] |
| Carboxylation of Organosodium | Triphenylmethyl sodium | 14CO2 | 2 minutes (shaking) | 90-92% | 267 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
1. Grignard Reaction from Triphenylchloromethane
This is one of the most common methods for synthesizing this compound. The reaction involves the formation of a Grignard reagent from triphenylchloromethane, followed by carboxylation with dry ice (solid carbon dioxide).
-
Protocol 1:
-
To 400 ml of ether, add 15 g of magnesium flakes and 3.2 g of iodine.
-
Carefully add 27.9 g of triphenylchloromethane to the mixture.
-
Reflux the mixture by heating for 3 hours.
-
Gradually add a large excess of dry ice to the reaction solution.
-
Acidify the reaction solution with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Distill off the solvent.
-
Recrystallize the obtained crystals from ethanol to yield 16.5 g of this compound.[2]
-
-
Protocol 2:
-
Dissolve 10 g of triphenylchloromethane and 0.05-0.1 g of iodine in 50 ml of dry ether by gentle heating.
-
Add 2 g of clean, dry magnesium powder.
-
Boil the mixture under reflux while passing a steady stream of dry carbon dioxide into the liquid for 3 hours, with frequent shaking. Add dry ether to replace any solvent that evaporates.
-
To decompose the complex magnesium compound, add 60 ml of water and shake well.
-
Pour the mixture into a basin and gradually treat with 40 ml of concentrated hydrochloric acid to dissolve the excess magnesium, then boil for 3 minutes with good shaking.
-
Filter the crude this compound upon cooling.
-
Boil the crude product in a porcelain basin with 200 ml of a 10% sodium hydroxide solution and 100 ml of water.
-
Dilute the mixture with 300 ml of water, cool, filter, and add 100 ml of concentrated hydrochloric acid.
-
Heat the liquid to make the precipitate granular, then cool, filter, wash, and dry the acid.
-
Recrystallize from glacial acetic acid to obtain long, glittering prisms with a yield of 83%.[3]
-
2. Carboxylation of Triphenylmethyl Sodium
This method offers a high-yield synthesis, particularly useful for isotopic labeling studies.
-
Protocol:
-
Introduce 10.7 millicuries of BaC14O3 in 600 mg of total barium carbonate into a generator flask.
-
Sweep the system with dry nitrogen to remove atmospheric gases.
-
Liberate carbon dioxide by the dropwise addition of 30% perchloric acid and freeze it into the reaction vessel using liquid air.
-
Isolate the reaction vessel and add 30 ml of a 0.1 N solution of triphenylmethyl sodium in ether immediately and rapidly.
-
Bring the reaction vessel to room temperature and shake the contents vigorously for two minutes.
-
Add an equal volume of 10% ammonia and extract the ethereal phase twice more with dilute ammonia.
-
Wash the combined alkaline solutions with ether once and then acidify to precipitate the this compound-1-C14. This method yields 780 to 800 mg (90-92% yield) of the product.[4]
-
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the different synthetic approaches to this compound.
Caption: Synthetic routes to this compound and its derivatives.
References
A Comparative Analysis of the Reactivity of Triphenylacetic Acid and Diphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of triphenylacetic acid and diphenylacetic acid. The analysis is supported by experimental data to highlight the key differences in their chemical behavior, primarily influenced by steric hindrance and the stability of reaction intermediates.
Core Physicochemical and Reactivity Data
The reactivity of these two arylacetic acids is a balance between electronic and steric effects. While their acidities are remarkably similar, their behavior in chemical reactions can differ significantly.
| Parameter | This compound | Diphenylacetic Acid | Key Observations |
| Structure | (C₆H₅)₃CCOOH | (C₆H₅)₂CHCOOH | This compound possesses an additional phenyl group, leading to greater steric bulk around the carboxylic acid functionality. |
| pKa | ~3.96 | ~3.94[1] | The pKa values are very similar, indicating that the additional phenyl group in this compound has a negligible effect on its acidity. |
| Reactivity towards Diazodiphenylmethane | Slower | Faster | The greater steric hindrance of the three phenyl groups in this compound likely impedes the approach of the diazodiphenylmethane molecule. |
| Acid-Catalyzed Esterification | Slower | Faster | Similar to the reaction with diazodiphenylmethane, the steric bulk of the triphenylmethyl group hinders the nucleophilic attack of the alcohol. |
| Oxidative Decarboxylation Outcome | Triphenylmethanol[2] | Benzaldehyde/Ketones[2] | The differing products suggest distinct reaction pathways, likely influenced by the stability of the respective carbocation or radical intermediates. |
Elucidation of Reactivity Differences
The observed differences in reactivity can be attributed to two primary factors: steric hindrance and the stability of cationic intermediates.
The triphenylmethyl group is significantly larger than the diphenylmethyl group, leading to greater steric hindrance around the carboxylic acid. This steric bulk impedes the approach of nucleophiles, resulting in slower rates of reaction for this compound in sterically sensitive reactions like esterification and reaction with diazodiphenylmethane.
Conversely, reactions that proceed through a carbocation intermediate are influenced by the stability of that intermediate. The triphenylmethyl carbocation is more stable than the diphenylmethyl carbocation due to the delocalization of the positive charge over three phenyl rings. This increased stability can favor reaction pathways that involve the formation of this cation.
Experimental Protocols
Below are representative experimental protocols for the key reactions discussed.
Reaction with Diazodiphenylmethane
This reaction is a common method for the esterification of carboxylic acids under mild conditions.
Procedure:
-
Dissolve the carboxylic acid (this compound or diphenylacetic acid) in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a flask.[2]
-
At room temperature, add a solution of diazodiphenylmethane in the same solvent dropwise with stirring.[2] The characteristic red color of diazodiphenylmethane will fade as it is consumed.[2]
-
Continue the addition until a faint pink or red color persists, indicating that all the carboxylic acid has reacted.[2]
-
Stir the reaction mixture for an additional 30 minutes at room temperature.[2]
-
Quench any excess diazodiphenylmethane by adding a few drops of acetic acid until the solution becomes colorless.[2]
-
The solvent is then removed under reduced pressure, and the resulting ester can be purified by chromatography if necessary.
Acid-Catalyzed (Fischer) Esterification
This is a classic method for ester synthesis, typically performed with an excess of the alcohol in the presence of a strong acid catalyst.
Procedure:
-
In a round-bottom flask, combine the carboxylic acid, a large excess of the desired alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
After cooling, the excess alcohol is removed by distillation.
-
The remaining mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with water, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.
Oxidative Decarboxylation
The following protocol is a general representation of the oxidative decarboxylation of arylacetic acids.
Procedure:
-
To a solution of the arylacetic acid (1 mmol) in dichloromethane, add the catalyst (e.g., a Mn(III) Schiff base complex, 10 mol%), an auxiliary ligand (e.g., imidazole, 0.2 mmol), and the oxidant (e.g., tetrabutylammonium periodate, 1 mmol).[2]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the reaction for the consumption of the starting material using thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by washing with an appropriate aqueous solution (e.g., sodium bicarbonate) and water.
-
The organic layer is dried, and the solvent is removed to yield the product, which can be purified by chromatography. In the case of diphenylacetic acid, this procedure yields benzophenone, while for this compound, triphenylmethanol is the major product.[2]
References
evaluation of triphenylacetic acid as a molecular tecton in crystal engineering
An in-depth evaluation of triphenylacetic acid as a molecular tecton, comparing its performance in co-crystal formation with established alternatives such as benzoic acid, trimesic acid, and pyromellitic acid. This guide provides researchers, scientists, and drug development professionals with supporting experimental data and protocols to inform the rational design of crystalline materials.
This compound (TPAA) presents a unique molecular architecture for crystal engineering, primarily due to the sterically demanding triphenylmethyl (trityl) group attached to a carboxylic acid functional group. This bulky, hydrophobic moiety significantly influences the supramolecular assembly in the solid state, offering both advantages and disadvantages compared to other commonly employed carboxylic acid-based tectons. This guide explores the utility of TPAA in forming co-crystals with nitrogen-containing heterocyclic compounds and provides a comparative analysis with simpler and more complex tectons.
Principles of Co-crystal Formation with this compound
The formation of co-crystals relies on non-covalent interactions, primarily hydrogen bonding, between two or more different molecular entities. In the context of TPAA and N-heterocyclic co-formers, the primary supramolecular synthon anticipated is the robust hydrogen bond between the carboxylic acid group of TPAA and a nitrogen atom of the heterocyclic ring.
However, the defining feature of TPAA is its large trityl group. This group can act as a "supramolecular protecting group," sterically hindering the carboxylic acid from forming the common head-to-head dimeric association often observed in simpler carboxylic acids. This steric hindrance can promote the desired acid-heterocycle hydrogen bonding. Furthermore, the three phenyl rings of the trityl group can engage in various π-π stacking and C-H···π interactions, which play a crucial role in directing the overall crystal packing and influencing the final three-dimensional architecture of the co-crystal.
Comparative Analysis of Molecular Tectons
To evaluate the effectiveness of this compound as a molecular tecton, a comparison is made with benzoic acid (a simple aromatic carboxylic acid), trimesic acid (a planar, threefold symmetric aromatic tricarboxylic acid), and pyromellitic acid (a planar, fourfold symmetric aromatic tetracarboxylic acid). The co-formers selected for this comparison are the N-heterocyclic compounds pyrazine, piperazine, and 4,4'-bipyridine, which offer different geometries and hydrogen bonding capabilities.
Table 1: Comparison of Molecular Tecton Properties
| Property | This compound | Benzoic Acid | Trimesic Acid | Pyromellitic Acid |
| Molecular Formula | C₂₀H₁₆O₂ | C₇H₆O₂ | C₉H₆O₆ | C₁₀H₆O₈ |
| Molecular Weight | 288.34 g/mol | 122.12 g/mol | 210.14 g/mol | 254.15 g/mol |
| Structure | Bulky, three-dimensional | Planar, aromatic | Planar, trigonal | Planar, tetragonal |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | 1 (Carboxylic Acid) | 3 (Carboxylic Acids) | 4 (Carboxylic Acids) |
| Key Supramolecular Interactions | O-H···N, π-π stacking, C-H···π | O-H···N, O-H···O (dimer) | O-H···N, O-H···O | O-H···N, O-H···O |
| Steric Hindrance | High | Low | Moderate | High |
Table 2: Crystallographic Data of Benzoic Acid Co-crystals
| Co-former | Stoichiometry (Acid:Co-former) | Space Group | Unit Cell Parameters | Key Hydrogen Bonds (Å) | CSD Refcode |
| 4,4'-Bipyridine | 2:1 | P2₁/n | a=10.782, b=10.998, c=8.951, β=107.2° | O-H···N | COZXUL[1] |
| Pyrazine | 1:1 | P2₁/c | a=5.87, b=13.04, c=7.86, β=109.9° | O-H···N | BZACPY |
Table 3: Crystallographic Data of Trimesic Acid Co-crystals
| Co-former | Stoichiometry (Acid:Co-former) | Space Group | Unit Cell Parameters | Key Hydrogen Bonds (Å) | CSD Refcode |
| 4,4'-Bipyridine | 1:1.5 | P1 | a=10.23, b=12.98, c=13.54, α=89.9, β=99.9, γ=109.9° | O-H···N | FUFVOX[2] |
| Pyrazine | 1:1 | P-1 | a=6.69, b=7.99, c=11.33, α=99.8, β=90.6, γ=95.9° | O-H···N | YICJIF |
Table 4: Crystallographic Data of Pyromellitic Acid Co-crystals
| Co-former | Stoichiometry (Acid:Co-former) | Space Group | Unit Cell Parameters | Key Hydrogen Bonds (Å) | CSD Refcode |
| 4,4'-Bipyridine | 1:2 | C2/c | a=11.63, b=8.87, c=11.53, β=114.9° | O-H···N | PMACBP[3] |
| Pyrazine | 1:3 | P-1 | a=6.84, b=8.16, c=10.08, α=85.0, β=89.9, γ=70.5° | O-H···N | PIRMEZ[4] |
Discussion of Comparative Performance
-
This compound: The bulky trityl group is expected to prevent the formation of acid-acid homodimers, making the carboxylic acid group more available for hydrogen bonding with co-formers. This can lead to the reliable formation of the desired acid-heterocycle supramolecular synthon. However, the steric bulk can also lead to less dense crystal packing and potentially lower melting points compared to co-crystals of planar tectons. The dominant phenyl-phenyl and C-H···π interactions will likely play a significant role in dictating the overall crystal architecture, potentially leading to complex and less predictable structures.
-
Benzoic Acid: As a simple, planar tecton, benzoic acid readily forms co-crystals with N-heterocycles.[1] However, it also has a strong tendency to form a stable hydrogen-bonded dimer with itself, which can sometimes compete with co-crystal formation. The resulting co-crystals generally exhibit well-defined, predictable hydrogen bonding patterns.
-
Trimesic Acid and Pyromellitic Acid: These tectons offer multiple carboxylic acid groups, enabling the formation of extended hydrogen-bonded networks.[2][3][4] Their planar and symmetric nature often leads to the formation of porous or layered structures. The higher number of hydrogen bond donors allows for the creation of more complex and robust supramolecular architectures compared to the monofunctional acids. However, their rigidity and multiple interaction sites can also lead to polymorphism and the formation of solvates.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Co-crystal Synthesis
1. Solution-Based Co-crystallization (Slow Evaporation)
-
Materials: this compound (or alternative tecton), N-heterocyclic co-former, suitable solvent (e.g., ethanol, methanol, acetonitrile).
-
Procedure:
-
Dissolve stoichiometric amounts (e.g., 1:1 or 2:1 molar ratio) of the carboxylic acid and the co-former in a minimal amount of a suitable solvent with gentle heating and stirring until a clear solution is obtained.
-
Allow the solution to cool to room temperature.
-
Leave the solution undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and air-dry.
-
2. Solid-State Co-crystallization (Liquid-Assisted Grinding)
-
Materials: this compound (or alternative tecton), N-heterocyclic co-former, a few drops of a suitable solvent (e.g., acetonitrile, nitromethane).
-
Procedure:
-
Place stoichiometric amounts of the carboxylic acid and the co-former in a mortar.
-
Add a few drops (typically 10-20 µL) of the grinding liquid.
-
Grind the mixture with a pestle for 15-30 minutes.
-
The resulting powder can be analyzed directly.
-
Co-crystal Characterization
1. Single-Crystal X-ray Diffraction (SCXRD)
-
Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and intermolecular interactions.
-
Procedure:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to solve and refine the crystal structure.
-
2. Powder X-ray Diffraction (PXRD)
-
Purpose: To identify the crystalline phase of a bulk sample and to confirm the formation of a new co-crystal phase.
-
Procedure:
-
A powdered sample is placed on a sample holder.
-
The sample is irradiated with an X-ray beam over a range of 2θ angles.
-
The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
-
The resulting diffractogram is compared to those of the starting materials to confirm the formation of a new crystalline phase.
-
3. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point and thermal stability of the co-crystal.
-
Procedure:
-
A small amount of the sample is sealed in an aluminum pan.
-
The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference pan.
-
The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The formation of a single, sharp melting peak at a temperature different from the starting materials is indicative of a new co-crystal phase.[5][6]
-
4. Solubility Studies
-
Purpose: To determine the equilibrium solubility of the co-crystal in a given solvent.
-
Procedure:
-
An excess amount of the co-crystal powder is added to a known volume of the solvent in a sealed vial.
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved components in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Visualizations
The following diagrams illustrate key concepts and workflows in the evaluation of this compound as a molecular tecton.
Caption: Primary and secondary supramolecular interactions involving TPAA.
Caption: Experimental workflow for co-crystal synthesis and characterization.
Caption: Logical relationship in the comparison of different molecular tectons.
Conclusion
This compound serves as a distinctive molecular tecton in crystal engineering. Its prominent trityl group effectively prevents self-association through carboxylic acid dimerization and introduces influential secondary interactions, namely π-π stacking and C-H···π forces. While this steric bulk can lead to predictable formation of acid-heterocycle synthons, it may also result in less dense and potentially less thermally stable crystal structures compared to co-crystals derived from smaller, planar tectons like benzoic acid. In contrast, multifunctional tectons such as trimesic and pyromellitic acids offer the potential for constructing highly organized, extended networks with greater structural diversity. The choice of tecton will ultimately depend on the desired properties of the final crystalline material, with TPAA being a valuable tool for introducing significant steric influence and promoting specific intermolecular interactions. Further research to obtain specific crystal structures of TPAA with a range of N-heterocyclic co-formers is necessary to fully elucidate its potential and limitations in the rational design of co-crystals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. X-Ray crystal structure of C6H3(CO2H)3-1,3,5·1.5(4,4′-bipy): a ‘super trimesic acid’ chicken-wire grid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triphenylacetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Triphenylacetic acid, a white crystalline powder insoluble in water, is classified as a hazardous substance that is very toxic to aquatic organisms.[1] Adherence to strict disposal protocols is therefore essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes wearing appropriate personal protective equipment (PPE) and having a clear understanding of the chemical's properties.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of dust generation, use a NIOSH-approved N95 dust mask or a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[2][3]
Chemical Incompatibility:
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] The following is a general procedural guide.
Step 1: Waste Identification and Segregation
-
Unused and Uncontaminated Material: If the this compound is unused and not contaminated, consider recycling if possible.[1] Contact the manufacturer for recycling options.[1]
-
Contaminated or Waste Material: Any this compound that is a byproduct, contaminated, or no longer needed should be treated as hazardous waste.
Step 2: Waste Collection and Storage
-
Collect the waste this compound in a suitable, clearly labeled, and tightly closed container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[4]
Step 3: Spill Management
In the event of a spill, it is crucial to act quickly and safely to contain the material.
-
Minor Spills:
-
Major Spills:
Step 4: Final Disposal Method
Due to its hazardous nature, this compound should not be disposed of in regular trash or washed down the drain.[1]
-
Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Professional Waste Disposal Service: Consult with a licensed waste management authority for disposal if a suitable treatment or disposal facility cannot be identified.[1] All disposal activities must adhere to federal, state, and local regulations.
Quantitative Data and Physical Properties
For safe handling and to inform disposal strategies, a summary of this compound's key properties is provided below.
| Property | Value |
| Appearance | White crystalline powder[1] |
| Molecular Formula | C₂₀H₁₆O₂ |
| Molecular Weight | 288.34 g/mol [3] |
| Melting Point | 267-273 °C[2][3] |
| Solubility in Water | Insoluble[2] |
| Density | 1.27 g/cm³[2] |
| pKa | 3.33[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Triphenylacetic Acid
This document provides crucial safety protocols and logistical information for the handling and disposal of Triphenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a combustible solid that requires careful handling to avoid irritation and other health effects.[1] It is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[2] The primary hazards are skin and eye irritation.[3][4] Although its toxicological properties have not been fully investigated, it is crucial to minimize exposure.[5]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][3][4] |
| Hazardous to the aquatic environment, long-term hazard | H413 | May cause long lasting harmful effects to aquatic life. | [6] |
| Combustibility | - | Combustible Solid. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact and inhalation. The following equipment should be used whenever handling this compound.
Table 2: Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Recommendations | Source(s) |
| Eyes/Face | Safety Goggles / Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for operations with a high risk of splashing. | [3][5][7] |
| Hands | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile or neoprene gloves are generally recommended for handling solid chemicals. Always check the manufacturer's glove selection guide for specific chemical resistance. | [5][8] |
| Body | Laboratory Coat / Protective Clothing | Wear a long-sleeved lab coat to protect skin and personal clothing from contamination.[5][7] For larger quantities or tasks with a high risk of dust generation, consider chemical-resistant coveralls.[8] | |
| Respiratory | N95 Dust Mask / Respirator | Use a NIOSH-approved N95 dust mask to prevent inhalation of the powder. In situations with poor ventilation or potential for significant aerosolization, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
1. Preparation and Area Setup:
- Designate a specific area for handling, preferably within a certified chemical fume hood or on a bench with localized exhaust ventilation to control dust.[3]
- Ensure an eyewash station and safety shower are readily accessible and unobstructed.
- Assemble all necessary equipment (spatulas, weigh boats, containers) and required PPE before handling the chemical.
- Verify that a chemical spill kit is available nearby.
2. Weighing and Transfer:
- Don all required PPE as specified in Table 2.
- Carefully open the container, avoiding any sudden movements that could create airborne dust.
- Use a clean, designated spatula to carefully transfer the desired amount of this compound to a weigh boat or receiving vessel.
- Perform all weighing and transfer operations slowly to minimize dust generation.[3]
- Once the desired amount is measured, securely close the main container.[5][9]
3. Post-Handling and Cleanup:
- Clean all utensils and the work surface thoroughly. A damp wipe-down can help to collect any residual dust without making it airborne.
- Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
- Wash hands and forearms thoroughly with soap and water after the procedure is complete, even if gloves were worn.[3][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.[2]
1. Waste Collection:
- Collect all solid waste, including contaminated weigh boats, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.
- Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[5][9]
2. Waste Disposal:
- The primary disposal method may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
- Never dispose of this compound down the drain or in regular trash.[2]
- Consult with your institution's Environmental Health & Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 3: Emergency Response Plan
| Emergency | First Aid / Spill Response Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [5] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention. | [5] |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Seek immediate medical attention. | [5] |
| Minor Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. Ensure appropriate PPE is worn during cleanup. | [2][5] |
| Major Spill | Evacuate the area and move upwind. Alert your supervisor and emergency responders immediately. Prevent entry of unauthorized personnel. | [2] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound, 5G | Labscoop [labscoop.com]
- 5. This compound(595-91-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | C20H16O2 | CID 68992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
